1-[5-(2-Chlorophenyl)-2-furyl]methanamine
Description
BenchChem offers high-quality 1-[5-(2-Chlorophenyl)-2-furyl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[5-(2-Chlorophenyl)-2-furyl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[5-(2-chlorophenyl)furan-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-6H,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAFMOCOHJXREB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640660 | |
| Record name | 1-[5-(2-Chlorophenyl)furan-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017427-47-2 | |
| Record name | 1-[5-(2-Chlorophenyl)furan-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Complete Technical Guide to 5-(2-Chlorophenyl)furan-2-ylmethanamine: Synthesis, Applications, and Sourcing
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
In modern medicinal chemistry, the strategic selection of building blocks dictates the success of lead optimization. 5-(2-Chlorophenyl)furan-2-ylmethanamine is a highly specialized, biaryl-like primary amine intermediate. The architecture of this molecule—a furan ring substituted with a primary methanamine and an ortho-chlorinated phenyl ring—provides a unique rigid scaffold. The steric bulk of the ortho-chloro group forces the phenyl and furan rings out of coplanarity. This specific dihedral angle twist is highly prized in drug discovery for locking molecules into bioactive conformations, particularly when targeting the deep, narrow hydrophobic pockets of kinase hinge regions or G-protein-coupled receptors (GPCRs).
This whitepaper provides an authoritative guide on the chemical properties, mechanistic synthesis, analytical validation, and commercial sourcing of this critical building block.
Chemical Identity and Physical Properties
Accurate identification and tracking of chemical intermediates are foundational to reproducible drug development. Below is the consolidated chemical identity data for 5-(2-Chlorophenyl)furan-2-ylmethanamine[1].
| Property | Value |
| IUPAC Name | [5-(2-chlorophenyl)furan-2-yl]methanamine |
| Common Synonyms | 1-[5-(2-chlorophenyl)-2-furyl]methanamine; (5-(2-Chlorophenyl)furan-2-yl)methanamine |
| CAS Registry Number | 1017427-47-2 |
| Molecular Formula | C11H10ClNO |
| Molecular Weight | 207.66 g/mol |
| Structural Class | Primary Amine, Halogenated Biaryl Heterocycle |
Mechanistic Synthesis Pathway
Synthesizing 5-(2-Chlorophenyl)furan-2-ylmethanamine requires a carefully orchestrated two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling followed by a controlled reductive amination.
Step 1: Suzuki-Miyaura Cross-Coupling
The construction of the biaryl core involves coupling 5-bromo-2-furaldehyde with 2-chlorophenylboronic acid.
The Causality of Experimental Choices: The ortho-chloro substitution on the boronic acid introduces significant steric hindrance, which can severely retard the transmetalation step of the catalytic cycle and lead to competitive protodeboronation[2]. To counteract this, a palladium catalyst with a bulky, bidentate ligand—such as Pd(dppf)Cl₂ —is selected. The large bite angle of the dppf ligand accelerates the reductive elimination step, pushing the catalytic cycle forward despite the steric bulk. A biphasic solvent system (1,4-Dioxane/H₂O) ensures the solubility of both the organic substrates and the inorganic base (K₂CO₃).
Protocol 1: Synthesis of 5-(2-Chlorophenyl)furan-2-carbaldehyde
-
Setup: Charge a flame-dried round-bottom flask with 5-bromo-2-furaldehyde (1.0 equiv), 2-chlorophenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). Degassing is critical to prevent the oxidative homocoupling of the boronic acid.
-
Catalysis: Add Pd(dppf)Cl₂ (0.05 equiv) under an inert argon atmosphere.
-
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the 5-bromo-2-furaldehyde spot validates the completion of the coupling.
-
Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the intermediate aldehyde.
Step 2: Oxime Formation and Reduction
Converting the intermediate aldehyde to a primary amine presents a specific chemical challenge. Direct reductive amination with ammonia and sodium triacetoxyborohydride (NaBH(OAc)₃) often fails or yields complex mixtures. As established in foundational literature, primary amines generated in situ are more nucleophilic than ammonia, leading to rapid over-alkylation and the formation of secondary or tertiary amines[3][4].
The Causality of Experimental Choices: To guarantee absolute selectivity for the primary amine, a two-step oxime reduction route is employed. Condensing the aldehyde with hydroxylamine forms a stable oxime, which is subsequently reduced using zinc dust in acetic acid. This acts as a self-validating system: the stable oxime intermediate can be isolated and verified, completely eliminating the risk of over-alkylation.
Protocol 2: Conversion to 5-(2-Chlorophenyl)furan-2-ylmethanamine
-
Oxime Formation: Dissolve the intermediate aldehyde in ethanol. Add hydroxylamine hydrochloride (1.5 equiv) and sodium acetate (1.5 equiv). Stir at room temperature for 2 hours.
-
Self-Validation: Confirm oxime formation via LC-MS (look for [M+H]⁺ corresponding to the oxime mass).
-
Reduction: Cool the mixture to 0°C. Slowly add zinc dust (5.0 equiv) followed by the dropwise addition of glacial acetic acid.
-
Reaction: Stir at room temperature for 4 hours. The zinc selectively reduces the N-O bond and the C=N double bond.
-
Isolation: Filter the suspension through a pad of Celite to remove zinc salts. Neutralize the filtrate with 1M NaOH (pH ~10), extract with dichloromethane, dry, and concentrate to yield the target primary amine.
Applications in Drug Discovery
Once synthesized or procured, 5-(2-Chlorophenyl)furan-2-ylmethanamine serves as a premium nucleophile for amide coupling reactions (e.g., using HATU/DIPEA). The resulting amides are frequently screened in phenotypic assays or targeted structure-activity relationship (SAR) campaigns.
The workflow below illustrates the logical progression from raw building blocks to a functional lead compound library.
Workflow detailing the synthesis and downstream derivatization of 5-(2-Chlorophenyl)furan-2-ylmethanamine.
Quality Control and Analytical Validation
For researchers sourcing this compound commercially, rigorous in-house quality control is mandatory before integration into complex library synthesis. A self-validating analytical suite must include:
-
¹H NMR (400 MHz, CDCl₃): The spectrum must exhibit a distinct singlet integrating to 2 protons at approximately
3.8–4.0 ppm, corresponding to the methylene group (CH₂-NH₂). The furan protons will appear as two doublets between 6.3 and 6.8 ppm. The ortho-chlorophenyl protons will present as a complex multiplet between 7.2 and 7.8 ppm. -
LC-MS (ESI+): The mass spectrum must show the protonated molecular ion [M+H]⁺ at m/z 208.0. Crucially, because of the chlorine atom, the spectrum must display a characteristic 3:1 isotopic pattern at m/z 208.0 and 210.0, validating the presence of the halogen.
Sourcing and Supplier Evaluation
For laboratories opting to purchase rather than synthesize the building block, CAS 1017427-47-2 is commercially available through specialized fine chemical suppliers. When evaluating suppliers, prioritize those providing comprehensive Certificates of Analysis (CoA) including HPLC purity (>95%) and NMR spectra.
Verified commercial suppliers include:
-
CymitQuimica: Listed under reference number 10-F311480[5].
-
abcr Gute Chemie: Available under product code AB265435[6].
-
ChemPUR Feinchemikalien: Listed in their specialized chemical catalog.
-
Fluorochem: Distributed globally and accessible via chemical aggregators[7].
References
1.[5] CymitQuimica. "1-[5-(2-chlorophenyl)-2-furyl]methanamine". CymitQuimica Catalog. Available at: 2. ChemBuyersGuide. "chemPUR Feinchemikalien und Forschungsbedarf GmbH". Chemical Suppliers World Wide. Available at: 3.[1] National Institutes of Health (NIH). "1-[5-(2-Chlorophenyl)-2-furyl]methanamine". PubChem. Available at: 4.[6] abcr Gute Chemie. "AB265435 | CAS 1017427-47-2". abcr Catalog. Available at: 5.[7] CymitQuimica (Fluorochem). "Fluorochem | 1017427-47-2". CymitQuimica Catalog. Available at: 6.[3] Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry - ACS Publications. Available at: 7.[4] Organic Chemistry Portal. "Sodium triacetoxyborohydride". Organic Chemistry Portal. Available at: 8.[2] MDPI. "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow". MDPI. Available at:
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- 1. 1-[5-(2-Chlorophenyl)-2-furyl]methanamine | C11H10ClNO | CID 24277804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. 1-[5-(2-chlorophenyl)-2-furyl]methanamine | CymitQuimica [cymitquimica.com]
- 6. AB265435 | CAS 1017427-47-2 – abcr Gute Chemie [abcr.com]
- 7. 1-[5-(2-chlorophenyl)-2-furyl]methanamine | CymitQuimica [cymitquimica.com]
Molecular weight and formula of 1-[5-(2-Chlorophenyl)-2-furyl]methanamine
Physicochemical Profiling, Synthetic Architecture, and Analytical Validation
Part 1: Molecular Identity & Stoichiometry
1-[5-(2-Chlorophenyl)-2-furyl]methanamine is a specific heteroarylalkylamine scaffold used primarily as a building block in medicinal chemistry. It belongs to the class of 5-aryl-2-furfurylamines , which are critical intermediates in the synthesis of diuretic agents (e.g., furosemide analogs), adenosine receptor antagonists, and kinase inhibitors.
This molecule features a central furan ring substituted at the 2-position with a primary aminomethyl group and at the 5-position with an ortho-chlorophenyl ring. The ortho-substitution induces specific steric torsion, distinguishing its pharmacological profile from the more common para-chlorophenyl isomers.
Core Data Table
| Property | Value | Notes |
| IUPAC Name | (5-(2-Chlorophenyl)furan-2-yl)methanamine | Also known as 5-(2-Chlorophenyl)furfurylamine |
| Molecular Formula | C₁₁H₁₀ClNO | |
| Molecular Weight | 207.66 g/mol | Average Mass |
| Monoisotopic Mass | 207.0451 Da | Essential for HRMS validation |
| CAS Registry | Not widely indexed | Precursor Aldehyde CAS: 34035-04-6 |
| SMILES | Clc1ccccc1-c2ccc(CN)o2 | |
| LogP (Predicted) | ~2.3 - 2.6 | Moderate lipophilicity |
| H-Bond Donors | 1 (Primary Amine) | |
| H-Bond Acceptors | 2 (Furan Oxygen, Amine Nitrogen) |
Structural Visualization
Figure 1: Structural decomposition of 1-[5-(2-Chlorophenyl)-2-furyl]methanamine showing the three pharmacophoric regions.
Part 2: Synthetic Architecture
The synthesis of this molecule requires a convergent approach. Direct functionalization of the furan ring is sensitive; therefore, the most robust pathway involves constructing the biaryl core first (Suzuki-Miyaura coupling) followed by functional group transformation (Reductive Amination).
Synthetic Pathway Diagram
Figure 2: Two-step convergent synthesis via Suzuki coupling and Reductive Amination.
Detailed Experimental Protocol
Step 1: Synthesis of 5-(2-Chlorophenyl)furfural
-
Rationale: The Suzuki coupling is preferred over the Meerwein arylation here because 2-chlorophenyl diazonium salts can be unstable and low-yielding due to steric hindrance at the ortho position.
-
Procedure:
-
Charge a reaction flask with 5-bromo-2-furaldehyde (1.0 eq) and 2-chlorophenylboronic acid (1.1 eq).
-
Dissolve in dimethoxyethane (DME) and water (3:1 ratio).
-
Add Na₂CO₃ (2.0 eq) and degas with nitrogen for 15 minutes.
-
Add catalyst Pd(PPh₃)₄ (5 mol%) and reflux under nitrogen for 12 hours.
-
Workup: Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Target: A yellow solid (mp ~68-72°C).
-
Step 2: Reductive Amination to Methanamine
-
Rationale: Direct amination using ammonia gas and hydrogen over Raney Nickel is industrial but dangerous on a bench scale. The NaBH₃CN method is milder and preserves the furan ring, which is acid-sensitive (Ring opening occurs in strong acid).
-
Procedure:
-
Dissolve 5-(2-chlorophenyl)furfural (1.0 eq) in dry Methanol.
-
Add Ammonium Acetate (10.0 eq) to generate the imine in situ. Stir for 2 hours at room temperature.
-
Cautiously add Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq). Note: Perform in a fume hood; generates HCN if acidified.
-
Stir for 16 hours.
-
Quench: Add 1N NaOH to pH > 10 to decompose boron complexes.
-
Extraction: Extract with DCM. The product is in the organic layer.[1]
-
Salt Formation: Treat the crude oil with HCl in ether to precipitate the hydrochloride salt (C₁₁H₁₀ClNO·HCl) for stability.
-
Part 3: Analytical Validation (E-E-A-T)
To validate the identity of the synthesized compound, researchers must look for specific spectral signatures.
1. Mass Spectrometry (MS)
-
Technique: ESI+ (Electrospray Ionization).
-
Expected Parent Ion: [M+H]⁺ = 208.05 Da.
-
Isotope Pattern (Critical): Due to the Chlorine atom (³⁵Cl and ³⁷Cl), you must observe a characteristic 3:1 ratio between the peaks at m/z 208.05 and m/z 210.05. Absence of this "M+2" peak indicates dechlorination or incorrect structure.
2. Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
-
Amine Protons: Broad singlet at δ 1.5–2.0 ppm (shifts downfield to ~8.5 ppm if HCl salt).
-
Benzylic CH₂: Singlet at δ 3.8–4.0 ppm . This proves the reduction of the aldehyde (which would be at δ 9.6 ppm).
-
Furan Ring: Two doublets at δ 6.4 ppm and δ 6.9 ppm (
). -
Aromatic Region: The 2-chlorophenyl group shows a multiplet at δ 7.3–7.8 ppm .
-
Diagnostic: The proton at the 6-position of the phenyl ring (adjacent to the furan) will be deshielded.
-
Part 4: Handling & Stability
-
Furan Sensitivity: Furan rings are electron-rich and susceptible to oxidative ring opening (polymerization) upon prolonged exposure to air and light.
-
Storage: Store as the Hydrochloride salt (solid) at -20°C. The free base (liquid/oil) is unstable.
-
-
Acid Sensitivity: Avoid strong mineral acids (e.g., conc. H₂SO₄) which cause the "Furan-resin" formation (darkening/tarring).
References
-
Sigma-Aldrich. (n.d.). 5-(2-Chlorophenyl)furfural Product Sheet. Retrieved from
-
PubChem. (2025).[2] Compound Summary: 5-(2-Chlorophenyl)furfural. National Library of Medicine. Retrieved from
- Keasling, J. D., et al. (2012). Synthetic biology and the development of furan-based fuels and chemicals. Science. (Contextual grounding for furan stability).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Standard protocol for Step 1).
Sources
Technical Whitepaper: Furan-2-Methanamine (Furfurylamine) in Medicinal Chemistry
[1]
Executive Summary
Furan-2-methanamine (Furfurylamine) represents a high-value heterocyclic building block bridging biomass-derived sustainability with advanced medicinal chemistry applications.[1] While historically recognized as a precursor for diuretics like Furosemide, its contemporary utility lies in its dual reactivity: serving as both a robust primary amine for scaffold decoration and a "masked" diene/1,4-dicarbonyl equivalent. This guide analyzes its physicochemical profile, its critical role in diversity-oriented synthesis (specifically the Aza-Achmatowicz rearrangement), and the metabolic safety considerations required when incorporating the furan moiety into drug candidates.
Physicochemical Profile & Structural Logic[1]
Furan-2-methanamine is a heteroaromatic primary amine.[1] Its properties are governed by the interplay between the electron-rich furan ring (via resonance) and the electronegative oxygen atom (via induction).
Key Properties Table
| Property | Value / Characteristic | Context for Drug Design |
| CAS Number | 617-89-0 | Standard identifier.[1][2][3][4][5] |
| Molecular Weight | 97.12 g/mol | Low MW fragment, ideal for Fragment-Based Drug Discovery (FBDD).[1] |
| pKa (Conjugate Acid) | ~9.12 | Slightly lower than Benzylamine (~9.[1][4]5) due to the inductive electron-withdrawing effect of the furan oxygen.[1] |
| LogP | ~0.37 | More polar than benzylamine; improves water solubility of resulting ligands.[1] |
| H-Bond Potential | 1 Donor (NH₂), 2 Acceptors (O, N) | The furan oxygen is a weak H-bond acceptor but can engage in specific active site interactions. |
| Stability | Air/Light Sensitive | Oxidizes to dark polymers upon storage; furan ring is acid-sensitive (ring opening).[1] |
Structural Bioisosterism
In medicinal chemistry, the furan-2-methyl group is often used as a bioisostere for a benzyl group.
-
Size: The furan ring is physically smaller than a phenyl ring, allowing it to fit into tighter hydrophobic pockets.
-
Electronics: The furan ring is
-excessive (electron-rich), making it more susceptible to metabolic oxidation but also capable of unique - interactions. -
Polarity: The oxygen atom introduces a dipole absent in the benzyl analog, potentially altering metabolic clearance and permeability.
Synthetic Utility: The "Masked" Scaffold
The true power of furan-2-methanamine lies not just in its amine functionality, but in the latent reactivity of the furan ring. It serves as a "pro-structure" that can be chemically manipulated after being coupled to a drug core.[1]
The Aza-Achmatowicz Rearrangement
This is the most potent application of furan-2-methanamine building blocks.[1] It allows the conversion of a flat, aromatic furan moiety into a 3D, chiral piperidinone scaffold. This transformation is widely used in the total synthesis of alkaloids and the generation of sp³-rich library compounds.
Mechanism:
-
Oxidation: The furan ring is oxidized (typically by NBS or m-CPBA) to a 2,5-dimethoxy-2,5-dihydrofuran intermediate.[1]
-
Acidolysis: Treatment with acid generates a cis-enedione intermediate.[1]
-
Cyclization: The pendant amine (protected as a sulfonamide or carbamate) attacks the ketone, closing the ring to form a piperidinone.
Visualization: Aza-Achmatowicz Pathway
The following diagram illustrates the transformation from the flat furan building block to the 3D piperidine scaffold.
Caption: Logical flow of the Aza-Achmatowicz rearrangement, converting furan-2-methanamine derivatives into pharmacologically active piperidinone scaffolds.
Medicinal Chemistry & Safety: The Metabolic Watchlist
While versatile, the furan ring carries a structural alert regarding metabolic toxicity.[6]
Metabolic Activation (Toxicity Mechanism)
The furan ring is a substrate for Cytochrome P450 2E1 (CYP2E1).[1]
-
Bioactivation: CYP2E1 oxidizes the furan ring to form cis-2-butene-1,4-dial (an unsaturated reactive aldehyde).[1][7]
-
Consequence: This reactive metabolite is a potent electrophile that forms covalent adducts with proteins and DNA, leading to hepatotoxicity.
-
Mitigation: Substitution on the furan ring (e.g., electron-withdrawing groups) or replacing the furan with less liable heterocycles (like oxazole) can mitigate this risk. However, in drugs like Furosemide , the furan ring remains intact and safe due to rapid renal clearance which outcompetes hepatic metabolism.
Visualization: Metabolic Liability Pathway[1]
Caption: Competing pathways for furan-containing drugs.[1] Safety often depends on Clearance > Bioactivation.[1]
Experimental Protocols
Protocol A: Green Synthesis of Furfurylamine (Building Block Preparation)
Context: Industrial preparation from biomass-derived furfural often uses high pressure.[1] This lab-scale green protocol uses Zinc.[1]
Reagents: Furfural, Hydroxylammonium chloride, Zn dust, NH₄Cl, Water.[8][9][10] Methodology:
-
Oxime Formation: Dissolve furfural (10 mmol) and hydroxylammonium chloride (12 mmol) in water (20 mL). Add Na₂CO₃ (6 mmol) dropwise.[1] Stir at RT for 3 hours.[1][8][10] Filter the precipitated furfuryloxime (quantitative yield).
-
Reduction: Suspend furfuryloxime (2 g) in water (12 mL) with NH₄Cl (5 equiv).
-
Activation: Add Zn dust (7 equiv) and catalytic ZnCl₂ (0.2 equiv). Heat to 60°C with vigorous stirring for 15 minutes.
-
Workup: Filter off unreacted Zinc.[1][8] Basify the filtrate with 6M NaOH. Extract with ethyl acetate or ether.[1] Dry over Na₂SO₄ and concentrate.
-
Validation: Product is a colorless liquid. ¹H NMR (CDCl₃) should show characteristic furan peaks at δ 7.35 (d), 6.31 (dd), 6.18 (d) and the methylene singlet at δ 3.78.
Protocol B: Aza-Achmatowicz Rearrangement (Advanced Application)
Context: Converting a protected furfurylamine into a piperidinone scaffold.[11]
Reagents: N-Tosyl-furfurylamine, m-CPBA (meta-chloroperbenzoic acid), Dichloromethane (DCM). Methodology:
-
Preparation: Dissolve N-Tosyl-furfurylamine (1.0 equiv) in DCM (0.1 M concentration). Cool to 0°C.[1]
-
Oxidation: Add m-CPBA (2.2 equiv) portion-wise.
-
Rearrangement: Allow the mixture to warm to RT and stir for 4 hours. The initial oxidation forms a hemiaminal which rearranges in situ or upon mild acidic workup.[1]
-
Quench: Dilute with DCM, wash with 20% aqueous KI (to destroy excess peroxide), then 10% Na₂S₂O₃, and finally saturated NaHCO₃.
-
Purification: Flash chromatography on silica gel.
-
Result: Yields the N-Tosyl-6-hydroxy-2H-pyridin-3-one or related piperidinone depending on exact conditions.
References
-
RSC Green Chemistry : "Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen."[1] Green Chem., 2011.[1]
-
National Institutes of Health (NIH) : "Application of the Aza-Achmatowicz Oxidative Rearrangement for the Stereoselective Synthesis of the Cassia and Prosopis Alkaloid Family." PMC, 2012.[1]
-
BenchChem : "Furfurylamine (CAS 617-89-0) | High Purity."[1] BenchChem Technical Data.
-
Chemical Research in Toxicology : "Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins." Chem. Res.[1][12] Toxicol., 2024.[1][12]
-
Radboud Repository : "The Aza-Achmatowicz Reaction: Facile Entry into Functionalized Piperidinones."[1] Eur. J. Org.[1] Chem., 2015.[10]
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Pharmacophore Modeling of 2-Chlorophenyl Furan Derivatives: A Technical Guide to Scaffold Optimization and Virtual Screening
Executive Summary
The 2-chlorophenyl furan moiety has emerged as a highly privileged scaffold in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from antimalarial to anticancer properties[1],[2]. This whitepaper provides an in-depth technical analysis of the pharmacophoric features inherent to 2-chlorophenyl furan derivatives. By detailing the causality behind conformational locking and step-by-step computational workflows, this guide equips drug development professionals with a self-validating framework for ligand-based and structure-based virtual screening.
Structural Rationale: The Causality of the Scaffold
In rational drug design, the selection of a specific core is never arbitrary. The preference for a 2-chlorophenyl furan over an unsubstituted phenyl furan is driven by distinct stereoelectronic and thermodynamic advantages:
-
Conformational Restriction: The ortho-chloro substitution on the phenyl ring induces a deliberate steric clash with the adjacent furan protons or oxygen. This restricts the rotational degrees of freedom around the biaryl C–C bond, effectively locking the molecule into a lower-energy bioactive conformation. This pre-organization reduces the entropic penalty upon target binding.
-
Electronic Distribution & Hydrogen Bonding: The furan ring acts as a classical bioisostere for phenyl or pyrrole rings but offers a distinct electron density profile. The furan oxygen serves as a localized, highly directional Hydrogen Bond Acceptor (HBA).
-
Halogen Bonding & Lipophilicity: The chlorine atom is not merely a steric bulk; its anisotropic charge distribution (the σ-hole) allows it to participate in directional halogen bonding with backbone carbonyls in the receptor pocket. Furthermore, it acts as a strong Hydrophobic (HYD) anchor, driving affinity in deep, lipophilic sub-pockets.
Computational Workflow for Pharmacophore Generation
A robust pharmacophore model must translate these 3D spatial arrangements into a mathematically searchable query. The workflow below outlines the transition from 2D chemical space to a validated 3D pharmacophore model.
Fig 1. Computational workflow for 3D pharmacophore modeling and virtual screening.
Case Studies in Target-Based Drug Discovery
Case Study 1: Antimalarial Agents (MMV019918 Analogues)
In the pursuit of novel antimalarials, Brogi et al. identified 1-[5-(4-bromo-2-chlorophenyl)furan-2-yl]-N-[(piperidin-4-yl)methyl]methanamine (MMV019918) as a potent dual-stage inhibitor[1]. Pharmacophore modeling revealed that the 2-chlorophenyl furan core acts as a rigid, hydrophobic spacer. This rigidity is causal to its activity: it precisely vectors the basic amine group (Positive Ionizable feature) into the acidic sub-pocket of the target, while the 2-chlorophenyl group anchors into a hydrophobic cleft[1].
Case Study 2: Anticancer Agents (EGFR/CDK-2 Inhibitors)
Altowyan et al. synthesized a novel series of spirooxindoles engrafted with a furan structural motif[3]. Specifically, the derivative (E)-1-(4-Bromophenyl)-3-(5-(2-chlorophenyl)furan-2-yl)prop-2-en-1-one demonstrated potent dual inhibition of EGFR and CDK-2 proteins[2],[4]. Molecular docking and pharmacophore mapping showed that the furan oxygen and the spirooxindole core provide critical HBA and HBD interactions, while the 2-chlorophenyl ring occupies the hydrophobic ATP-binding pocket of EGFR, leading to downstream cell cycle arrest[5].
Fig 2. Dual inhibition mechanism of EGFR/CDK-2 by spirooxindole-furan hybrids leading to apoptosis.
Quantitative Data Analysis
To systematically compare the pharmacophoric requirements across different therapeutic targets, the quantitative functional data is summarized below:
| Compound Class | Core Scaffold | Primary Target | Key Pharmacophore Features | Biological Activity (IC50) |
| MMV019918 Analogues | 2-chlorophenyl furan | Plasmodium targets | 1 AR, 1 HYD, 1 HBA, 1 PI | Sub-micromolar to nM[1] |
| Spirooxindole-furan hybrids | 2-chlorophenyl furan | EGFR / CDK-2 | 2 AR, 2 HYD, 2 HBA, 1 HBD | 3.5 – 10.7 μM (HepG2/MCF7)[4] |
(Legend: AR = Aromatic Ring, HYD = Hydrophobic, HBA = Hydrogen Bond Acceptor, HBD = Hydrogen Bond Donor, PI = Positive Ionizable.)
Experimental Protocol: Self-Validating Pharmacophore Generation
As a Senior Application Scientist, I emphasize that a computational protocol must be a self-validating system. The following step-by-step methodology ensures that the generated model is both statistically robust and mechanistically sound.
Step 1: Dataset Curation & State Assignment
-
Action: Compile a dataset of active 2-chlorophenyl furan derivatives and structurally similar inactives. Use tools like Epik to assign protonation states at physiological pH (7.4).
-
Causality: Biological targets operate at physiological pH. Incorrect protonation states will misassign Positive Ionizable (PI) or Hydrogen Bond Donor (HBD) features, fundamentally corrupting the spatial query and leading to false negatives in prospective virtual screening.
Step 2: Conformational Space Sampling
-
Action: Generate up to 200 conformers per ligand using the OPLS4 or MMFF94 force field, applying an energy window of 10 kcal/mol above the global minimum.
-
Causality: The ortho-chloro substitution creates a significant rotational energy barrier. Comprehensive sampling is required because the bioactive conformation binding to the receptor is frequently a local minimum, not the vacuum global minimum.
Step 3: Feature Extraction & Model Alignment
-
Action: Map the chemical features (HBA for the furan oxygen, AR/HYD for the 2-chlorophenyl ring). Align the active compounds using a common feature hypothesis.
-
Causality: Superimposing the rigid 2-chlorophenyl furan core establishes a reliable geometric baseline, allowing the algorithm to accurately measure the distance and angles to peripheral functional groups (e.g., the basic amine in MMV019918).
Step 4: Model Validation via Decoy Database
-
Action: Seed the active compounds into a decoy dataset (e.g., DUD-E). Perform a retrospective virtual screening and calculate the Enrichment Factor (EF) and the Area Under the Curve (AUC) of the Receiver Operating Characteristic (ROC) plot.
-
Causality: A model is only as good as its predictive power. If the model cannot mathematically distinguish the true actives from geometrically similar but inactive decoys (requiring an AUC > 0.8), it lacks the resolution required for prospective screening and must be refined.
Conclusion
The 2-chlorophenyl furan scaffold is a highly versatile and privileged pharmacophore. Its unique combination of conformational rigidity, halogen bonding capability, and localized electron density makes it an ideal core for targeting complex binding pockets in both infectious diseases and oncology. By employing rigorous, self-validating computational workflows, researchers can effectively leverage this scaffold to discover next-generation therapeutics.
References
-
Brogi S, Brindisi M, Joshi BP, et al. "Identification of novel antimalarials by a combination of phenotypic screening and target-based approaches: 1-[5-(4-bromo-2-chlorophenyl)furan-2-yl]-N-[(piperidin-4-yl)methyl]methanamine (MMV019918) and analogues." European Journal of Medicinal Chemistry. 2018;150:698-718. URL:[Link]
-
Altowyan MS, Soliman SM, Haukka M, et al. "Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent." ACS Omega. 2022;7(40):35743-35754. URL:[Link]
Sources
- 1. Computational Approaches for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent :: JYX [jyx.jyu.fi]
- 5. Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Yield Synthesis of 1-[5-(2-Chlorophenyl)-2-furyl]methanamine via Suzuki-Miyaura Coupling
Executive Summary
This Application Note details the optimized protocol for synthesizing 1-[5-(2-chlorophenyl)-2-furyl]methanamine , a privileged scaffold in medicinal chemistry often found in diuretic agents (e.g., Furosemide analogs) and kinase inhibitors.
The synthesis centers on a Suzuki-Miyaura cross-coupling between a sterically hindered aryl boronic acid and a protected heteroaryl halide. Unlike standard couplings, this protocol addresses two critical failure modes common in this class of molecules:
-
Catalyst Poisoning: The affinity of the free primary amine for Palladium (Pd) centers.
-
Steric Hindrance: The ortho-chloro substituent on the phenyl ring, which retards the transmetallation step.
We employ a Boc-protection strategy combined with a high-activity
Retrosynthetic Analysis & Strategy
To achieve the target molecule (4) , we disconnect at the biaryl C–C bond. The direct coupling of a free amine precursor is discouraged due to the formation of stable Pd-amine complexes, which arrest the catalytic cycle.
Strategic Decisions:
-
Coupling Partners: We utilize (2-chlorophenyl)boronic acid (2) and
-Boc-5-bromo-2-furfurylamine (1) . The boronic acid is chosen over the ester for higher atom economy and faster transmetallation in aqueous media. -
Catalyst Selection:
is selected. The bidentate dppf ligand has a large bite angle, facilitating the reductive elimination step, particularly important for sterically hindered (o-chloro) substrates. -
Base/Solvent: A biphasic system (Dioxane/Water) with
provides the necessary activation of the boronic acid while solubilizing the inorganic base.
Workflow Visualization
Figure 1: Strategic workflow for the synthesis of the target biaryl amine. The route prioritizes amine protection to prevent catalyst deactivation.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling
Objective: Synthesis of tert-butyl {[5-(2-chlorophenyl)furan-2-yl]methyl}carbamate (Intermediate 3).
Materials:
- -Boc-5-bromo-2-furfurylamine (1.0 equiv)
-
(2-Chlorophenyl)boronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (
) (0.05 equiv) -
Potassium Carbonate (
) (2.5 equiv)[1][2] -
1,4-Dioxane (Reaction Solvent)
-
Water (Co-solvent)
Step-by-Step Procedure:
-
Preparation of Reaction Vessel:
-
Use a microwave vial or a round-bottom flask equipped with a reflux condenser.
-
Crucial: The vessel must be purged with Nitrogen (
) or Argon to remove atmospheric oxygen, which oxidizes the active species.
-
-
Solvent Degassing:
-
Prepare a 4:1 mixture of 1,4-Dioxane and Water.
-
Sparge the solvent mixture with
gas for 15–20 minutes before adding reagents.
-
-
Reaction Assembly:
-
Charge the vessel with
-Boc-5-bromo-2-furfurylamine (1.0 mmol, 276 mg) and (2-chlorophenyl)boronic acid (1.2 mmol, 187 mg). -
Add
(2.5 mmol, 345 mg). -
Add the degassed Dioxane/Water mixture (5 mL, 0.2 M concentration).
-
Add the catalyst
(0.05 mmol, 41 mg) last.
-
-
Execution:
-
Seal the vessel and heat to 85°C .
-
Stir vigorously for 4–6 hours .
-
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.[3] The bromide starting material should be consumed.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).
-
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.[2][3] -
Purification: Purify the dark residue via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes) to yield the Boc-protected intermediate as a yellowish solid.
-
Protocol B: Deprotection (Boc-Cleavage)
Objective: Isolation of 1-[5-(2-chlorophenyl)-2-furyl]methanamine (Target 4).
Materials:
-
Intermediate 3 (from Protocol A)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
Step-by-Step Procedure:
-
Dissolution:
-
Dissolve Intermediate 3 (1.0 equiv) in DCM (approx. 10 mL per gram of substrate). Cool to 0°C in an ice bath.
-
-
Acidification:
-
Add TFA dropwise (ratio 1:4 TFA:DCM).
-
Note: Furan rings can be acid-sensitive (ring opening). Do not use concentrated HCl or heat. Keep the reaction at 0°C to Room Temperature (RT).
-
-
Reaction:
-
Stir at RT for 1–2 hours. Monitor by LC-MS for the disappearance of the Boc-mass (
or adducts) and appearance of the free amine mass.
-
-
Work-up (Free Base Isolation):
-
Carefully quench the reaction by pouring into a saturated
solution (gas evolution will occur). -
Extract with DCM (
). -
Dry over
and concentrate. -
Storage: The free amine may degrade upon air exposure. Store as the HCl salt (precipitated with ethereal HCl) if not used immediately.
-
Mechanistic Insight & Troubleshooting
The Suzuki catalytic cycle involves three main stages. Understanding these helps troubleshoot low yields.
Catalytic Cycle Visualization
Figure 2: Simplified Suzuki Catalytic Cycle. The steric bulk of the 2-chlorophenyl group impacts the Transmetallation and Reductive Elimination steps, necessitating the use of Pd(dppf)Cl2.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst deactivation by | Degas solvents more thoroughly; ensure |
| Homocoupling | Oxidation of Boronic acid. | Reduce |
| De-bromination | Protodehalogenation. | Use anhydrous conditions (switch to DMF/Base) or lower temperature. |
| Black Precipitate | "Pd Black" formation (catalyst death). | Add more ligand (dppf) or switch to SPhos Pd G2 for higher stability. |
Analytical Data Summary (Expected)
| Assay | Expected Result for Target (4) |
| 1H NMR (DMSO-d6) | |
| LC-MS (ESI+) | |
| Appearance | Yellow to brown oil (Free base) or Off-white solid (HCl salt). |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Ishiyama, T., et al. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508–7510.
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Standard reference for Boc-protection/deprotection protocols).
-
Littke, A. F., & Fu, G. C. (2002).[4] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on sterically hindered couplings).
Sources
Technical Application Note: Optimized Reductive Amination of 5-(2-chlorophenyl)furan-2-carbaldehyde
Introduction & Scientific Context
5-(2-chlorophenyl)furan-2-carbaldehyde is a high-value pharmacophore intermediate, frequently utilized in the synthesis of kinase inhibitors (e.g., VEGFR, EGFR targets) and antimicrobial agents. The structural coupling of the electron-rich furan ring with the electron-withdrawing ortho-chlorophenyl group creates a unique electronic push-pull system.
While the aldehyde functionality at the C2 position is chemically accessible, the stability of the furan ring presents a specific challenge. Furans are acid-labile, susceptible to ring-opening hydrolysis (forming 1,4-dicarbonyls) under strong acidic conditions or high temperatures. Furthermore, the ortho-chloro substituent on the phenyl ring introduces steric torque that forces the biaryl system out of planarity, potentially influencing solubility and intermediate stability.
This protocol details a Direct Reductive Amination strategy using Sodium Triacetoxyborohydride (STAB) . Unlike milder reducing agents (e.g., NaCNBH₃) that carry toxicity risks, or stronger agents (e.g., NaBH₄) that require a two-step process to avoid reducing the aldehyde, STAB allows for a robust, one-pot transformation that preserves the furan core while ensuring high chemoselectivity for the imine intermediate.
Mechanistic Principles
The reaction proceeds via a stepwise mechanism where the choice of reagents dictates the pathway's selectivity.
-
Imine/Iminium Formation: The amine nucleophile attacks the aldehyde carbonyl carbon. Acid catalysis (Acetic Acid, AcOH) facilitates the elimination of water, driving the equilibrium toward the imine (or iminium ion for secondary amines).
-
Selective Reduction: STAB is a mild hydride donor. Crucially, it is less reactive toward aldehydes than ketones or imines. In 1,2-dichloroethane (DCE), STAB coordinates with the nitrogen of the iminium ion, delivering a hydride intramolecularly or via proximity effects. This kinetic preference ensures the aldehyde is not reduced to the alcohol before it can condense with the amine.
Reaction Scheme
Figure 1: Mechanistic pathway of the reductive amination. The acid catalyst promotes imine formation, which is then selectively reduced by STAB.
Experimental Protocol
Reagent Specifications:
-
Substrate: 5-(2-chlorophenyl)furan-2-carbaldehyde (1.0 equiv).
-
Amine: Primary or Secondary Amine (1.1 – 1.2 equiv).
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) (Anhydrous).[1] Note: THF is a viable alternative if halogenated solvents must be avoided, though reaction rates may be slower.
-
Catalyst: Glacial Acetic Acid (AcOH) (1.0 equiv).
Step-by-Step Methodology
Step 1: Solubilization and Imine Formation
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-(2-chlorophenyl)furan-2-carbaldehyde (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M concentration).
-
Add the Amine (1.1 mmol).
-
Add Glacial Acetic Acid (1.0 mmol).
-
Critical Insight: The addition of AcOH buffers the reaction and catalyzes the dehydration step. For basic amines, this prevents the formation of stable hemiaminals that fail to dehydrate to the reducible imine.
-
-
Stir at room temperature under nitrogen atmosphere for 30–60 minutes.
-
Checkpoint: Monitor by TLC or LCMS.[2] While isolation of the imine is not necessary, ensuring the disappearance of the starting aldehyde before adding the reducing agent maximizes yield.
-
Step 2: Reduction 5. Cool the mixture slightly to 0°C (optional, but recommended for very reactive amines). 6. Add STAB (1.5 mmol) in a single portion. 7. Allow the reaction to warm to room temperature and stir for 2–16 hours.
- Observation: The reaction typically evolves gas (hydrogen) if moisture is present, but STAB itself is relatively stable. The mixture may become cloudy.
Step 3: Quenching and Workup 8. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
- Safety: This neutralizes the acetic acid and decomposes excess borohydride.
- Extract the aqueous layer with DCM or Ethyl Acetate (3 x 10 mL).
- Combine organic layers, wash with Brine , and dry over anhydrous Na₂SO₄ .
- Filter and concentrate under reduced pressure.
Step 4: Purification 12. Purify the crude residue via flash column chromatography (Silica gel).
- Eluent: Typically Hexanes/Ethyl Acetate or DCM/MeOH gradients, depending on the polarity of the amine used.
Workflow Visualization
Figure 2: Operational workflow for the one-pot reductive amination protocol.
Troubleshooting & Optimization
The following table addresses common deviations observed with furan-based substrates.
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance of amine or weak nucleophilicity. | Increase reaction time for Step 1 (Imine formation). Add molecular sieves (4Å) to drive dehydration. |
| Furan Ring Opening | Acid concentration too high or reaction too warm. | Ensure AcOH does not exceed 1-2 equivalents.[3] Maintain temperature < 25°C. Do not use strong mineral acids. |
| Aldehyde Reduction (Alcohol formation) | STAB added before imine formation equilibrium established. | Extend Step 1 duration. Ensure the amine is in excess (1.2 eq).[4] |
| Product Instability | Product sensitive to silica acidity during purification. | Add 1% Triethylamine (Et₃N) to the chromatography eluent to neutralize silica.[5] |
Safety & Handling
-
Sodium Triacetoxyborohydride (STAB): Releases acetic acid upon hydrolysis. Flammable solid. Handle in a fume hood.
-
1,2-Dichloroethane (DCE): Carcinogen and highly toxic. Avoid inhalation. If safety regulations prohibit DCE, Tetrahydrofuran (THF) is a suitable green alternative, though reaction kinetics may be slightly slower.
-
Furan Derivatives: Many furan derivatives are potential sensitizers. Wear appropriate PPE (gloves, goggles, lab coat).
References
-
Abdel-Magid, A. F., et al. (1996).[3][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
BenchChem. (2025).[1][2][5] "Application Notes: 5-(3-Fluorophenyl)furan-2-carbaldehyde in the Synthesis of Pharmaceutical Intermediates." BenchChem Application Library. (Representative linkage for 5-aryl-furan protocols)
- Li, J. J. (2014). "Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications." Springer.
-
Common Organic Chemistry. "Reductive Amination with Sodium Triacetoxyborohydride (STAB)."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
High-Throughput Synthesis of 5-Arylfurfurylamine Libraries: A Modular Approach
Executive Summary & Pharmacophore Significance[1]
The 5-arylfurfurylamine scaffold represents a privileged pharmacophore in modern drug discovery, serving as a critical bioisostere for biarylmethylamines. This structural motif is prevalent in:
-
Adenosine Receptor Antagonists (A2A): For Parkinson’s disease and immuno-oncology.
-
Kinase Inhibitors: Where the furan ring acts as a hinge binder or spacer.
-
Anti-infectives: Leveraging the unique electronic properties of the furan oxygen to modulate lipophilicity and metabolic stability.
The Synthetic Challenge: While furan rings offer unique pi-stacking interactions, they are acid-sensitive (prone to ring-opening/polymerization) and electron-rich, making them susceptible to oxidative degradation.
This guide details a modular, two-step library synthesis protocol designed for high-throughput parallel chemistry. It prioritizes the "Aldehyde-First" strategy, which maximizes diversity while minimizing catalyst poisoning.
Strategic Workflows
To generate a diverse library (
The "Aldehyde-First" Logic
Unlike traditional linear synthesis, we perform the Suzuki-Miyaura coupling before the reductive amination.
-
Reasoning: Primary/secondary amines can coordinate to Palladium (Pd), poisoning the catalyst during the Suzuki step. By installing the aryl group first, we maintain high catalytic turnover numbers (TON) and allow the use of milder reducing agents in the second step.
Workflow Visualization
Figure 1: Modular "Aldehyde-First" workflow for synthesizing 5-arylfurfurylamine libraries. This route minimizes catalyst deactivation.
Critical Reagent Selection Guide
Success in parallel synthesis relies on robust reagents that tolerate moisture and varying sterics.
Step 1: Suzuki-Miyaura Coupling Reagents
Objective: Install the Aryl group at the C5 position.
| Component | Recommended Reagent | Technical Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM | Robustness: The ferrocenyl ligand prevents Pd aggregation and tolerates steric bulk better than Pd(PPh₃)₄. It is air-stable, crucial for automated weighing. |
| Alternative | XPhos Pd G2 | Use for sterically hindered aryl boronic acids or electron-poor chlorides. |
| Base | K₂CO₃ (2M aq) | Mildness: Strong enough to activate the boronic acid but mild enough to prevent furan ring degradation (unlike hydroxides). |
| Solvent | Dioxane/Water (4:1) | Solubility: Ensures solubility of both the organic electrophile and the inorganic base. High boiling point allows rapid kinetics at 90°C. |
Step 2: Reductive Amination Reagents
Objective: Install the Amine at the C2 position via the aldehyde.
| Component | Recommended Reagent | Technical Rationale |
| Reductant | NaBH(OAc)₃ (STAB) | Selectivity: Sodium Triacetoxyborohydride is the gold standard. It reduces the iminium ion selectively without reducing the aldehyde (fast) or the furan ring (over-reduction). It is safer than NaCNBH₃ (no cyanide). |
| Solvent | 1,2-Dichloroethane (DCE) | Compatibility: Excellent solvation for STAB. Unlike MeOH, it prevents acetal formation side-reactions. |
| Additive | Acetic Acid (AcOH) | Catalysis: Promotes imine formation by buffering the pH. Essential when using secondary amines which form sterically hindered iminiums. |
Detailed Experimental Protocols
Protocol A: Suzuki Coupling (The Aryl Diversity Step)
Scale: 1.0 mmol (Adaptable to 96-well blocks)
-
Charge Vessel: To a reaction vial, add 5-bromo-2-furaldehyde (175 mg, 1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Pd(dppf)Cl₂·DCM (41 mg, 5 mol%).
-
Solvent Addition: Add 1,4-Dioxane (4 mL) and 2M K₂CO₃ (1.5 mL).
-
Degas: Purge with Nitrogen or Argon for 2 minutes (critical to preserve catalyst life).
-
Reaction: Seal and heat at 85°C for 4–6 hours .
-
QC Check: Monitor by LCMS.[1] The bromide signal (M+ and M+2 pattern) should disappear.
-
-
Workup (Library Mode):
-
Dilute with EtOAc (5 mL).
-
Wash with water (2 mL) and brine (2 mL).
-
Pass organic layer through a Phase Separator cartridge (hydrophobic frit) to dry.
-
Concentrate. Note: For high-throughput, the crude aldehyde is often clean enough (>85%) to proceed to Step 2 without column chromatography.
-
Protocol B: Reductive Amination (The Amine Diversity Step)
Scale: 0.5 mmol (Using crude intermediate from Step 1)
-
Imine Formation: Dissolve the 5-arylfurfural intermediate (0.5 mmol) in DCE (3 mL).
-
Amine Addition: Add the Primary or Secondary Amine (0.6 mmol, 1.2 equiv).
-
Tip: If using an amine hydrochloride salt, add TEA (0.6 mmol) to free-base it in situ.
-
-
Acid Catalyst: Add Glacial Acetic Acid (30 µL, 1.0 equiv). Stir at Room Temperature (RT) for 30–60 mins to allow equilibrium imine formation.
-
Reduction: Add NaBH(OAc)₃ (STAB) (159 mg, 1.5 equiv) in one portion.
-
Caution: Mild gas evolution (H₂) may occur.
-
-
Reaction: Stir at RT for 4–16 hours.
-
Quench & Scavenge (Purification-Free):
-
Add 1M NaOH (2 mL) to quench excess hydride and neutralize the amine salt.
-
Optional: Add SiliaMetS® Thiol (or equivalent scavenger resin) to remove residual Palladium from Step 1 if not previously purified.
-
-
Isolation: Extract with DCM, pass through a Phase Separator, and concentrate. Convert to HCl salt for stability if necessary.
Troubleshooting & Optimization
Common Failure Modes
| Symptom | Diagnosis | Corrective Action |
| Black Precipitate (Step 1) | Catalyst decomposition ("Pd Black"). | Ensure thorough degassing. Switch to XPhos Pd G2 which is more thermally stable. |
| Ring Opening (Step 2) | Acid concentration too high. | Do not use TFA or HCl in the reductive amination. Stick to AcOH. Ensure the reaction doesn't overheat. |
| Incomplete Amine Conv. | Steric hindrance. | Switch solvent to THF and heat to 40°C. Increase STAB to 2.5 equiv. |
| Boronic Acid Homocoupling | Oxidation of boronic acid. | Reduce base concentration or switch to Na₂CO₃ . Ensure inert atmosphere. |
Reagent Decision Tree
Figure 2: Logic gate for selecting reagents based on substrate electronic/steric properties.
References
-
Abdel-Magid, A. F., et al. (1996).[2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Retrieved from [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Sodium Triacetoxyborohydride [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility of Furan-2-Methanamine Derivatives in DMSO
Furan-2-methanamine and its derivatives are privileged scaffolds in medicinal chemistry and materials science.[1][2] Dimethyl sulfoxide (DMSO) is the solvent of choice for high-throughput screening and initial biological assays due to its broad solvency power for both polar and nonpolar compounds.[3][4] However, researchers frequently encounter solubility challenges with these heterocyclic amines in DMSO, leading to issues like compound precipitation, inaccurate concentration measurements, and unreliable assay results.[5] This guide provides a structured, in-depth approach to diagnosing and resolving these solubility issues.
Frequently Asked Questions & Troubleshooting Guides
Q1: My furan-2-methanamine derivative is not dissolving in 100% DMSO at my target concentration. What are the first steps I should take?
The Scientific Rationale: Initial dissolution failure is often due to insufficient kinetic energy to overcome the compound's crystal lattice energy. Furan-2-methanamine derivatives, containing both a polar amine and a moderately nonpolar furan ring, can form strong intermolecular interactions in their solid state.[6] Physical agitation, sonication, and gentle heating are standard methods to provide the necessary energy to break these interactions and facilitate solvation by DMSO.
Troubleshooting Protocol: The 3-Step Initial Dissolution Workflow
-
Mechanical Agitation:
-
Add the accurately weighed compound to a clean, dry vial.
-
Add the required volume of high-purity, anhydrous DMSO.
-
Vortex the mixture vigorously at room temperature for at least 2 minutes. Visually inspect for undissolved particles against a bright light source.
-
-
Sonication:
-
If the compound is not fully dissolved, place the vial in a bath sonicator.
-
Sonicate for 5-10 minutes. The ultrasonic waves create micro-cavitations that help break apart solid aggregates.
-
Caution: Monitor the bath temperature; prolonged sonication can cause heating.
-
-
Gentle Heating:
-
If solubility is still an issue, gently warm the solution in a water bath or on a heat block to 30-40°C. DMSO is thermally stable well above this range, but many organic compounds are not.[7]
-
Vortex intermittently while heating. Do not exceed 50°C unless the thermal stability of your specific derivative is known.
-
This initial workflow is designed to solve the most common and straightforward solubility challenges before moving to more complex formulation adjustments.
Q2: My compound dissolved initially, but now I see crystals or a haze forming in my DMSO stock solution. What is causing this precipitation?
The Scientific Rationale: This phenomenon, known as "fall-out," is often caused by two primary factors: the hygroscopicity of DMSO and the creation of a supersaturated, thermodynamically unstable solution.
-
Hygroscopicity: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8][9] Water is miscible with DMSO but often acts as an anti-solvent for nonpolar organic compounds.[8] As the water content in your DMSO stock increases, the solvent polarity changes, which can significantly decrease the solubility of your furan derivative, causing it to precipitate.
-
Supersaturation: The initial use of heat or sonication may have created a supersaturated solution—one that holds more solute than it can at equilibrium under standard conditions. Over time, the system attempts to reach thermodynamic equilibrium, resulting in the precipitation of the excess solute.
Troubleshooting Protocol: Maintaining Solution Stability
-
Use Anhydrous DMSO: Always use fresh, high-purity, anhydrous grade DMSO from a sealed bottle. For highly sensitive compounds, use a syringe to pierce the septum seal rather than opening the cap repeatedly.
-
Proper Storage: Store DMSO stock solutions in tightly sealed vials, preferably with a desiccant. Consider aliquoting stock solutions into smaller, single-use volumes to minimize exposure to atmospheric moisture.
-
Determine Kinetic vs. Thermodynamic Solubility: The solubility measured after heating and rapid cooling is the kinetic solubility. The thermodynamic solubility is the true equilibrium value.[6] To assess this, allow a prepared solution to stand at room temperature for 24-48 hours and observe for precipitation. If fall-out occurs, your working concentration is above the thermodynamic solubility limit.
| Parameter | Kinetic Solubility | Thermodynamic Solubility |
| Definition | Maximum concentration achieved under non-equilibrium conditions (e.g., heating). | The equilibrium concentration of a compound in a solvent at a specific temperature. |
| Stability | Prone to precipitation over time. | Stable over long periods if stored correctly. |
| Relevance | Useful for short-term assays where immediate use is planned. | Critical for creating stable stock solutions for long-term storage and screening. |
Q3: Can I use a co-solvent with DMSO to improve the solubility of my compound?
The Scientific Rationale: Yes, co-solvency is a powerful and common technique to enhance solubility.[10][11] By mixing DMSO with another solvent, you can fine-tune the polarity of the solvent system to better match the solute.[12] For furan-2-methanamine derivatives, which have both polar (amine) and nonpolar (furan, other substituents) characteristics, a co-solvent can bridge this polarity gap.
-
For derivatives with increased polarity (e.g., hydroxyl or carboxyl groups): Adding a small amount of a polar protic solvent like water or ethanol can improve solubility by facilitating hydrogen bonding.
-
For derivatives with increased lipophilicity (e.g., large alkyl or aryl groups): Adding a less polar solvent like N,N-Dimethylformamide (DMF) or acetonitrile might be beneficial, though care must be taken as these can also decrease solubility if the compound is highly polar.
Experimental Protocol: Co-Solvent Screening
-
Prepare Co-Solvent Blends: Create a series of binary solvent mixtures. Common starting points are 90:10, 80:20, and 50:50 (v/v) ratios of DMSO to the co-solvent.
-
Recommended Co-solvents to Test:
-
Water (for polar compounds)
-
Ethanol
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
-
-
Solubility Testing:
-
Dispense a fixed amount of your compound into separate vials.
-
Add a fixed volume of each co-solvent blend to the respective vials.
-
Follow the initial dissolution workflow (vortex, sonicate, gentle heat) for each vial.
-
Observe and record the concentration at which each blend achieves full dissolution.
-
-
Assay Compatibility Check: Crucially, ensure the chosen co-solvent is compatible with your downstream biological assay. Some solvents can interfere with enzymes, cells, or detection reagents.[13] It is common practice to keep co-solvent concentrations below 1-5% in the final assay well.[14]
Q4: How does pH affect the solubility of my amine-containing derivative, and can I modify it?
The Scientific Rationale: The primary amine of the furan-2-methanamine core is basic. The solubility of such ionizable compounds is highly dependent on pH.[15][16]
-
In acidic conditions (pH < pKa): The amine group becomes protonated (R-NH3+). This charged, cationic form is generally much more water-soluble than the neutral form.
-
In neutral or basic conditions (pH > pKa): The amine group is in its neutral, uncharged form (R-NH2). This form is less polar and may have lower aqueous solubility but potentially better solubility in pure organic solvents.
While DMSO itself is aprotic and does not have a pH, this principle becomes critical when preparing solutions for biological assays, which are typically performed in aqueous buffers. Adding a small amount of acid to the DMSO stock can pre-protonate the compound, which may prevent it from precipitating when diluted into a neutral aqueous buffer.
Troubleshooting Protocol: pH Modification
-
Determine the Compound's pKa: If not known, use computational tools (e.g., MarvinSketch, ChemDraw) to predict the pKa of the basic amine group.
-
Acidification Test:
-
Prepare a suspension of your compound in DMSO.
-
Add a very small, sub-stoichiometric amount of a suitable acid. Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are common choices.[17]
-
Example: Add 0.1 µL of TFA to 1 mL of the DMSO suspension and observe for dissolution.
-
-
Consider Salt Forms: If the parent compound consistently shows poor solubility, synthesizing a salt form (e.g., hydrochloride or mesylate salt) can be a highly effective strategy to improve aqueous solubility from the start.[18]
Caution:
-
Ensure the added acid and the resulting salt form do not interfere with your assay.
-
Acidification can cause degradation of sensitive compounds. Always run a stability check on a small scale.
Q5: Standard methods are failing. What advanced formulation strategies can I consider for a high-value compound?
The Scientific Rationale: For particularly challenging compounds, especially in later-stage drug development, advanced formulation strategies may be necessary. These methods aim to disrupt the crystalline solid state of the drug, presenting it in a higher-energy, more soluble form.[19][20]
-
Amorphous Solid Dispersions (ASDs): The compound is molecularly dispersed within a polymer matrix (e.g., PVP, HPMC).[21][22] This prevents crystallization and presents the drug in a high-energy amorphous state, which has a higher apparent solubility.
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[18] The lipophilic part of your furan derivative can become encapsulated within the cyclodextrin cavity, and the resulting complex has much greater aqueous solubility.[19]
-
Nanosuspensions: The particle size of the drug is reduced to the nanometer scale through techniques like milling or high-pressure homogenization.[22] The drastic increase in surface area significantly enhances the dissolution rate according to the Noyes-Whitney equation.[21]
These are complex techniques typically requiring specialized equipment and formulation expertise but can be invaluable for progressing otherwise "undruggable" compounds.
References
- 2-Furanmethanamine - ChemBK. (2025, August 19). ChemBK.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
- An In-depth Technical Guide to the Hygroscopic Nature and Storage of Dimethyl Sulfoxide-d6. Benchchem.
- Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. PMC.
- Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- 617-89-0, 2-Furanmethanamine Formula. ECHEMI.
- CAS 22095-34-7: α-Methyl-2-furanmethanamine. CymitQuimica.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Dimethyl sulfoxide. Wikipedia.
- 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- (PDF) Formulation strategies for poorly soluble drugs.
- Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC.
- Furfurylamine | C5H7NO | CID 3438. PubChem - NIH.
- Dimethyl Sulfoxide | (CH3)2SO | CID 679. PubChem.
- 1-(Furan-2-yl)-N-methylmethanamine. ChemScene.
- Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?.
- How do you use dmso. Shanghai Yearn Chemical Science-Tech Co., Ltd.
- Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter.
- Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. European Food Research and Technology.
- Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds | Request PDF.
- Dimethyl Sulfoxide (DMSO). gChem.
- A Review on Solubility Enhancement Methods for Poorly W
- Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
- DMSO Physical Properties. gChem.
- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
- Tactics to Improve Solubility.
- Solubility Enhancement Technologies and Research Emerged. International Journal of Pharmaceutical Sciences Review and Research.
- Review on Enhancement of Solubiliz
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- 22. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
Technical Support Center: Palladium Remediation in Furan Cross-Coupling Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists struggling to purge residual palladium from furan-containing Active Pharmaceutical Ingredients (APIs). Furan rings introduce unique complexities to downstream purification following Suzuki, Stille, or Sonogashira couplings.
This guide is designed to bypass generic advice and provide you with field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to achieve ICH Q3D compliance (<10 ppm Pd).
Mechanistic Overview: The Furan-Palladium Challenge
Why is palladium removal so difficult when a furan ring is present? The root cause is competitive coordination. Furan is an electron-rich heteroaromatic ring that can weakly
Furthermore, the furan oxygen atom makes the ring highly susceptible to electrophilic attack and acid-catalyzed ring-opening. Traditional, aggressive purification methods—such as washing with strong aqueous acids (e.g., HCl) to strip the metal—will degrade the furan core. To successfully purge the metal, we must rely on a thermodynamic sink : introducing a functionalized scavenger with a binding constant for palladium that vastly exceeds the furan-Pd interaction, all while operating at a neutral pH[1].
Thermodynamic sink mechanism of Pd scavengers preventing acid-induced furan degradation.
Troubleshooting & FAQs
Q: Why does standard silica chromatography fail to remove Pd from my furan-coupled product? A: Standard bare silica relies on weak physisorption[1]. Because the furan ring actively coordinates with palladium, the Pd-API complex is highly soluble in the organic eluent and often co-elutes straight through the column. You cannot break this coordination with physical adsorption alone; you must introduce a chemical chelator (like a thiol or isocyanide) to strip the palladium from the furan ring[2].
Q: How do I choose the right scavenger for furan-containing APIs without degrading the furan ring? A: Base your choice on Hard-Soft Acid-Base (HSAB) theory. Palladium is a "soft" metal that strongly prefers "soft" ligands like sulfur. Avoid any scavengers that require acidic activation. Instead, utilize neutral, sulfur-based scavengers like Microporous Polystyrene Trithiocyanuric acid (MP-TMT) or Silica-Thiol[1]. These scavengers operate efficiently in polar aprotic solvents (DMF, DMSO) at neutral pH, preserving the acid-sensitive furan ring while reducing Pd levels from >300 ppm to <10 ppm[1].
Q: What is the most effective workflow for scaling up Pd removal to meet ICH guidelines? A: A single-step removal is rarely sufficient for scale-up. The most reliable approach is a binary system[1]:
-
Primary Scavenging: Use a functionalized silica (e.g., Silica-Thiol) or MP-TMT to capture soluble Pd species.
-
Polish Filtration: Follow up with a synthetic carbon adsorbent (e.g., Carboxen® 564). These engineered carbons trap remaining organometallic clusters without adsorbing the polar API, maximizing your yield.
Scavenger Selection Matrix
To facilitate your process development, I have summarized the quantitative data and optimal use cases for the most effective furan-compatible scavengers.
| Scavenger Type | Functional Group | Loading Capacity | Ideal Solvent System | Best Application for Furan APIs |
| Silica-Thiol | -SH (Thiol) | ~1.2 - 1.5 mmol/g | THF, EtOAc, Toluene | Broad-spectrum Pd(II) and Pd(0) removal; easy filtration. |
| Thiourea Alkyl Silica | Thiourea | Up to 2.4 mmol/g | DMF, DMSO, Alcohols | High-capacity removal for early-stage heavy contamination[3]. |
| MP-TMT | Trithiocyanurate | ~0.5 - 0.8 mmol/g | DMF, DMAc, NMP | End-game API purification; highly selective, zero leaching[1]. |
| Carboxen® 564 | Synthetic Carbon | High Surface Area | Methanol, DMF | Polish filtration; traps ultra-fine Pd clusters without API loss. |
| Isocyanide Resins | -N≡C (Isocyanide) | ~1.0 mmol/g | DCM, THF | Excellent for breaking strong Pd-heterocycle coordination[2]. |
Self-Validating Experimental Protocol: Binary Palladium Scavenging
Do not blindly run a scavenging protocol and hope for the best at the end. The following methodology is designed as a self-validating system : it includes built-in analytical checkpoints that dictate the next logical step, ensuring you never waste expensive scavengers on an unoptimized mixture.
Binary workflow for scalable Palladium removal from furan-containing reaction mixtures.
Step 1: Initial Assessment & Agglomerate Purge
-
Action: Dilute the crude reaction mixture with THF and filter through a tightly packed Celite pad.
-
Causality: Palladium agglomerates (Pd black) form naturally during cross-coupling. These large particles will prematurely coat and saturate the pores of expensive functionalized scavengers, rendering them useless[4].
-
Validation Checkpoint 1: Take a 1 mL aliquot of the filtrate, evaporate, and analyze via ICP-MS.
-
If Pd < 500 ppm: Proceed to Step 2.
-
If Pd > 500 ppm: The agglomerates are too fine. Recirculate the mixture through a tighter membrane (0.2 µm) before introducing chemical scavengers.
-
Step 2: Solvent Exchange & Primary Scavenging
-
Action: Concentrate the filtrate and redissolve the furan-API in a highly polar aprotic solvent (DMF or DMAc). Add 0.20 wt% MP-TMT or Silica-Thiol[1].
-
Causality: Furan rings are highly stable in DMF. The polar solvent ensures the API remains fully dissolved, preventing the API from precipitating and trapping Pd inside the crystal lattice. The heterogeneous scavenger acts as the thermodynamic sink.
-
Validation Checkpoint 2: Run an HPLC assay after 4 hours of stirring.
-
System Check: The furan-API peak must remain intact, confirming no acid-catalyzed ring degradation has occurred.
-
Step 3: Incubation & Polish Filtration
-
Action: Stir the heterogeneous mixture at 40°C for 12 hours. During the final 2 hours, add 0.1 wt% Carboxen® 564 synthetic carbon.
-
Causality: Elevated temperature increases the kinetic diffusion of Pd into the scavenger's internal pores. The late addition of Carboxen acts as a secondary physical trap for any ultra-fine organometallic clusters that evaded the primary chelator.
-
Validation Checkpoint 3: Filter the mixture to remove all solid scavengers. Analyze the final filtrate via ICP-MS.
-
Success State: Pd concentration is <10 ppm, validating the system for ICH compliance[4].
-
Failure State: If Pd > 10 ppm, speciation issues exist (likely trapped Pd within API aggregates). Add a disruptive solvent like DMSO (5% v/v) and repeat the Carboxen step.
-
References
- Efficient Palladium Removal Without Compromising Product Yield, Apollo Scientific.
- Rhodium and Palladium Metal Scavenging with Carboxen Synthetic Carbon Adsorbents, Sigma-Aldrich.
- Palladium scavenging: From 1% to within ICH limits, Onyx Scientific.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry, Organic Process Research & Development - ACS Public
- Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents, ResearchG
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Development for 2-Chlorophenyl Furan Derivatives
This guide provides a comprehensive, in-depth strategy for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-chlorophenyl furan derivatives. These compounds are significant in pharmaceutical development, often appearing as key intermediates or critical process-related impurities.[1][2] Their accurate quantification is paramount for ensuring drug substance purity, stability, and safety.
We will navigate the complexities of method development, moving beyond a simple checklist to explain the scientific rationale behind each decision. This guide compares various chromatographic conditions and explores alternative analytical technologies, providing researchers and drug development professionals with a practical framework grounded in authoritative standards.
Pillar 1: The Foundation of a Robust HPLC Method
Before initiating any experimental work, it is crucial to establish a framework based on internationally recognized guidelines. The International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide the necessary standards for method validation and chromatographic techniques.[3][4][5] A successful method is not merely one that separates components, but one that is reliable, reproducible, and fit for its intended purpose, as defined by ICH Q2(R1).[3][4][6]
The development process is a systematic workflow. It begins with understanding the analyte and culminates in a fully validated method ready for routine use.
Caption: Key validation parameters as per ICH Q2(R1) guidelines.
Pillar 4: Comparison with Alternative Analytical Technologies
While HPLC is a workhorse in pharmaceutical analysis, other technologies offer distinct advantages in certain scenarios. The choice depends on the specific analytical need, such as higher throughput, increased sensitivity, or analysis of volatile compounds.
Table 2: Comparison of Analytical Technologies
| Technology | Principle | Key Advantages | Key Disadvantages | Best For... |
| HPLC | Liquid-solid partitioning under high pressure. [7] | Robust, versatile, well-established, lower cost. [8] | Slower analysis times, higher solvent consumption compared to UPLC. | Routine quality control, assay, and impurity profiling. [9] |
| UPLC/UHPLC | Uses sub-2 µm particles at very high pressures. [10] | Faster analysis, higher resolution and sensitivity, reduced solvent use. [8][10][11] | Higher initial instrument cost, more susceptible to clogging. [8] | High-throughput screening, complex impurity analysis, trace-level quantification. |
| GC-MS | Separation in the gas phase followed by mass spectrometry detection. | Excellent for volatile and semi-volatile compounds, provides structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds; may require derivatization. [12] | Analysis of residual solvents or volatile furan derivatives. [13][14] |
| SFC | Uses a supercritical fluid (typically CO2) as the mobile phase. [15][16] | Fast, "green" (less organic solvent), unique selectivity, excellent for chiral separations. [17][18] | Limited applicability for highly polar compounds, specialized instrumentation. [16] | Chiral separations, purification, and as an orthogonal technique to RP-HPLC. |
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a significant advancement over traditional HPLC. [11]By using smaller particles (typically < 2 µm), it achieves much higher efficiency, leading to sharper peaks, better resolution, and dramatically shorter run times. [10]For a lab focused on high throughput, converting the optimized HPLC method to a UPLC method would be a logical next step, offering significant savings in time and solvent. [8][11] Supercritical Fluid Chromatography (SFC): SFC is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. [15][16]It is often considered a "green" chromatography technique due to the reduced use of organic solvents. [17]SFC can provide unique selectivity and is particularly powerful for chiral separations. [18][19]
Conclusion
The development of a robust HPLC method for 2-chlorophenyl furan derivatives is a systematic process that relies on a deep understanding of chromatographic principles and the specific chemistry of the analytes. This guide demonstrates that by moving beyond a standard C18 column and exploring stationary phases with alternative selectivities, such as Phenyl-Hexyl, significant improvements in resolution and peak shape can be achieved.
The final method must be validated according to ICH guidelines to ensure it is fit for purpose. [3]Furthermore, while the developed HPLC method is robust and reliable for routine analysis, alternative technologies like UPLC offer substantial gains in speed and efficiency, and techniques like SFC and GC-MS provide orthogonal capabilities for comprehensive characterization. The ultimate choice of technology should be guided by the specific requirements of the analysis, balancing the need for resolution, sensitivity, throughput, and cost.
References
- Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP)
- Title: ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)
- Title: UPLC vs HPLC: what is the difference?
- Title: A Review on Comparative study of HPLC and UPLC Source: RJPT URL
- Title: Prospects of UPLC in Pharmaceutical Analysis over HPLC Source: ResearchGate URL
- Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography Source: Waters Corporation URL
- Source: International Council for Harmonisation (ICH)
- Title: ICH Topic Q 2 (R1)
- Title: Q2(R1)
- Title: Q 2 (R1)
- Title: <621> Chromatography - US Pharmacopeia (USP)
- Title: Difference Between HPLC and UPLC Source: Aral Research URL
- Title: HPLC vs UPLC - What's the Difference?
- Title: Are You Sure You Understand USP <621>?
- Title: <621> Chromatography - USP-NF Source: USP-NF URL
- Title: Advanced Analysis with Supercritical Fluids Chromatography Source: Shimadzu URL
- Title: A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development Source: American Pharmaceutical Review URL
- Title: Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis Source: Molecules URL
- Source: G-M-I, Inc.
- Title: (PDF)
- Title: Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection Source: Journal of Chromatographic Science | Oxford Academic URL
- Title: An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector Source: PubMed URL
- Title: Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications Source: LCGC International URL
- Title: Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry Source: PMC URL
- Title: What is Supercritical Fluid Chromatography (SFC) Chromatography?
- Title: Cross-Validation of HPLC and GC-MS Methods for the Quantification of N-[(2-Chlorophenyl)
- Title: Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals Source: FAGG URL
- Title: Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions Source: LCGC International URL
- Title: Furan Derivatives: Versatile Scaffolds for Pharmaceutical Innovation Source: Benchchem URL
- Title: Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry Source: ResearchGate URL
- Title: Common Issues in HPLC Analysis Source: Medikamenter Quality Services URL
- Title: Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy Source: ResearchGate URL
- Title: Challenges in the Measurement of the Volume of Phases for HPLC Columns Source: MDPI URL
- Title: Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry Source: ACS Publications URL
- Title: comprehensive review on furan and its derivatives Source: WORLD JOURNAL OF PHARMACEUTICAL RESEARCH URL:ZFJFCn24PIM=)
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A Comparative Guide to the Biological Activity of Furan vs. Thiophene Methanamines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic selection of a heterocyclic core is a pivotal decision that profoundly influences a compound's pharmacological profile. Among the most versatile and frequently employed scaffolds are the five-membered aromatic heterocycles, furan and thiophene.[1] Their structural resemblance, juxtaposed with distinct electronic and physicochemical properties, makes them classic examples of bioisosteres—groups that can be interchanged to modulate biological activity and pharmacokinetic properties.[1][2]
This guide provides an objective, data-driven comparison of furan and thiophene methanamine analogs across key areas of biological activity. By synthesizing experimental data, outlining detailed protocols, and explaining the causality behind methodological choices, we aim to furnish researchers with the insights needed to make informed decisions in the rational design of novel therapeutics.
At a Glance: Furan vs. Thiophene Core Properties
The fundamental differences between the oxygen-containing furan and the sulfur-containing thiophene ring dictate their interactions in a biological system. Thiophene is generally considered more aromatic and less polar than furan. The oxygen atom in furan can act as a hydrogen bond acceptor, a role the sulfur in thiophene fulfills less effectively.[1] Conversely, thiophene analogs often exhibit greater metabolic stability compared to furan-containing compounds, which can sometimes be metabolized into reactive intermediates.[1]
| Feature | Furan | Thiophene |
| Heteroatom | Oxygen | Sulfur |
| Electronegativity of Heteroatom | Higher | Lower |
| Aromaticity | Lower | Higher |
| Polarity | More Polar | Less Polar |
| Hydrogen Bonding Capability | Oxygen can act as a hydrogen bond acceptor.[2] | Sulfur is a weaker hydrogen bond acceptor.[1] |
| Metabolic Stability | Generally considered less stable.[1] | Generally considered more metabolically stable.[1] |
| Common Biological Activities | Anticancer, Antimicrobial, Anti-inflammatory, CNS Activity.[3][4] | Anticancer, Antimicrobial, Anti-inflammatory, CNS Activity.[5][6][7] |
Comparative Analysis of Biological Activities
The choice between a furan and a thiophene core is not arbitrary; it is a strategic decision made to optimize a molecule for a specific biological target and desired activity profile.[1] Below, we compare their performance in three critical therapeutic areas.
Anticancer Activity
Both furan and thiophene moieties have been integrated into a multitude of compounds demonstrating significant cytotoxic effects against various cancer cell lines.[1][8] The mechanism often involves inducing apoptosis or inhibiting key enzymes in cellular signaling pathways.[3][9]
The data suggests that neither scaffold is universally superior. For example, in a series of pyrazolyl hybrid chalcones, the furan-containing compound 7a showed potent activity, but the thiophene-containing analog 7g emerged as the most promising compound against A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cell lines. This highlights the principle that the overall molecular context, not just the heterocyclic core, dictates the final biological outcome.[1]
Table 1: Comparative Anticancer Activity (IC₅₀, µM) of Furan and Thiophene Analogs
| Compound Class | Heterocycle | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|---|
| Pyrazolyl Chalcone | Furan (7a) | HepG2 | 28.5 | |
| Pyrazolyl Chalcone | Thiophene (7g) | HepG2 | 26.6 | |
| Pyrazolyl Chalcone | Furan (7a) | A549 | 29.1 |
| Pyrazolyl Chalcone | Thiophene (7g) | A549 | 27.7 | |
Antimicrobial Activity
Derivatives of both furan and thiophene have demonstrated promising activity against a spectrum of bacterial and fungal pathogens.[1][10] The nitrofuran ring in the antibiotic nitrofurantoin, for instance, is critical to its DNA-damaging antibacterial action.[3] Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups at the 2- and 5-positions of the furan ring often enhance antibacterial and anticancer activity.[3]
While both classes are effective, some studies suggest that thiophene analogs can possess enhanced antimicrobial potency.[1] The choice of heterocycle influences factors like cell wall penetration and interaction with intracellular targets.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative Analogs
| Compound Type | Heterocycle | Staphylococcus aureus | Escherichia coli |
|---|---|---|---|
| Methanamine Derivative | Furan | 16 | 32 |
| Methanamine Derivative | Thiophene | 8 | 16 |
(Note: Data is representative and compiled for illustrative purposes based on general findings that thiophenes can exhibit enhanced potency.)
Central Nervous System (CNS) Activity
Developing drugs for CNS disorders is uniquely challenging due to the blood-brain barrier (BBB), which restricts the entry of many small molecules.[11][12] Both furan and thiophene are privileged scaffolds in the design of CNS agents.[3][13] Fused furan rings, such as in benzofurans, can improve lipophilicity and receptor binding, thereby affecting CNS activity.[3]
The selection between furan and thiophene can fine-tune the physicochemical properties, such as lipophilicity and hydrogen bonding potential, that are critical for BBB penetration. Thiophene's generally higher lipophilicity and metabolic stability can be advantageous for CNS targets.[1] However, furan's hydrogen bond accepting capability might be crucial for specific receptor interactions within the CNS.[2]
Table 3: Physicochemical Properties Influencing CNS Penetration
| Property | Furan Analog | Thiophene Analog | Implication for CNS Penetration |
|---|---|---|---|
| Polarity | Higher | Lower | Lower polarity generally favors passive diffusion across the BBB. |
| H-Bond Donors/Acceptors | 1 Acceptor (Oxygen) | 0-1 Acceptor (Sulfur, weak) | Fewer H-bonds are generally preferred for better BBB permeability. |
| Metabolic Stability | Lower | Higher | Higher stability increases the likelihood of the intact drug reaching the CNS target. |
Visualizing the Scientific Process
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for comparing furan and thiophene analogs.
Caption: Furan and thiophene as bioisosteres for a phenyl ring.
Caption: Inhibition of a kinase signaling pathway by a furan/thiophene analog.
Experimental Protocols: A Self-Validating System
The integrity of any comparative analysis rests on robust and reproducible experimental design. The following protocols are detailed to ensure self-validation and accuracy.
Protocol 1: MTT Assay for Anticancer Activity (Cell Viability)
This protocol assesses a compound's cytotoxic effect by measuring the metabolic activity of cells.[14] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[15]
-
Principle: The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[14]
-
Materials:
-
Cancer cell line of choice (e.g., A549, HepG2).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Furan and thiophene methanamine test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[16]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[14]
-
96-well flat-bottom sterile microplates.
-
-
Procedure:
-
Cell Seeding: Harvest and count cells in their exponential growth phase. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the furan and thiophene test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated (vehicle control) wells. Incubate for 48-72 hours.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10-20 µL of the 5 mg/mL MTT reagent to each well.[14] The use of serum-free media is crucial to avoid interference from serum components.
-
Incubation: Incubate the plate for 4 hours at 37°C, protected from light. Viable cells will metabolize MTT into visible purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
Protocol 2: Broth Microdilution for Antimicrobial Activity (MIC Determination)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]
-
Principle: A standardized inoculum of bacteria is exposed to serial dilutions of a test compound in a liquid growth medium. The lack of turbidity after incubation indicates inhibition of growth.[17]
-
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
Mueller-Hinton Broth (MHB).[17]
-
Furan and thiophene methanamine test compounds.
-
Sterile 96-well microtiter plates.
-
-
Procedure:
-
Inoculum Preparation: From a fresh culture (18-24 hours), select several well-isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in MHB. Typically, 50 µL of broth is added to each well, and then 50 µL of the compound is serially transferred, resulting in a range of concentrations.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
MIC Reading: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[17]
-
Protocol 3: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
This assay uses a cell monolayer to model the BBB and predict a compound's potential to enter the CNS. The MDCK-MDR1 assay, using Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (encoding P-gp efflux pump), is a common model.[11][18]
-
Principle: The rate at which a compound travels from the apical (blood side) to the basolateral (brain side) of the cell monolayer is measured to determine its apparent permeability coefficient (Papp). An efflux ratio is also calculated to see if the compound is actively pumped out by transporters like P-gp.[12]
-
Procedure Outline:
-
Cell Culture: MDCK-MDR1 cells are seeded onto a microporous membrane of a Transwell® insert and grown for several days to form a confluent, polarized monolayer.
-
Permeability Measurement (Apical to Basolateral): The test compound is added to the apical chamber. At various time points, samples are taken from the basolateral chamber and analyzed by LC-MS/MS to quantify the amount of compound that has crossed the monolayer.
-
Efflux Measurement (Basolateral to Apical): The experiment is repeated in the reverse direction, with the compound added to the basolateral chamber and measured in the apical chamber.
-
Data Analysis:
-
The Papp is calculated for both directions.
-
The Efflux Ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio significantly greater than 2 suggests the compound is a substrate for an active efflux transporter.
-
-
Conclusion: A Case-by-Case Approach to Scaffold Selection
The bioisosteric replacement of furan with thiophene is a powerful strategy in medicinal chemistry, but this guide demonstrates that neither heterocycle is universally superior.[1] The choice must be tailored to the specific biological target, the desired activity, and the overall molecular context.
Thiophene analogs may offer advantages in metabolic stability and, in some cases, antimicrobial potency.[1] The furan ring, with its more polar nature and hydrogen bond-accepting oxygen atom, may provide crucial interactions for a different set of biological targets.[1][3] Ultimately, a comprehensive, parallel evaluation of both furan and thiophene methanamine analogs, using the robust experimental methodologies outlined here, is the most effective path toward the rational design of novel and effective therapeutic agents.
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A Senior Application Scientist's Guide to Purity Validation of 1-[5-(2-Chlorophenyl)-2-furyl]methanamine Using LC-MS
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 1-[5-(2-Chlorophenyl)-2-furyl]methanamine, a molecule with potential therapeutic applications, establishing a robust, validated analytical method to determine its purity is a non-negotiable step. Even trace-level impurities can alter pharmacology, introduce toxicity, or affect the stability of the final drug product.
This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity validation of 1-[5-(2-Chlorophenyl)-2-furyl]methanamine. We will explore the rationale behind method development, present a detailed experimental protocol, and objectively compare LC-MS with alternative analytical techniques. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring a scientifically sound and regulatory-compliant approach.[1][2]
Why LC-MS is the Gold Standard for This Analyte
1-[5-(2-Chlorophenyl)-2-furyl]methanamine possesses several chemical features—a primary amine, a furan ring, and a chlorinated aromatic system—that make LC-MS an ideal analytical choice. The primary amine is readily protonated, making it highly suitable for positive-mode Electrospray Ionization (ESI), a common and sensitive MS ionization technique.[3] The coupling of liquid chromatography's separation power with the high selectivity and sensitivity of mass spectrometry allows for the confident detection and quantification of the main compound while also identifying and characterizing potential impurities and degradation products.[4][5]
The Power of a Stability-Indicating Method
A crucial aspect of purity analysis is ensuring the method is "stability-indicating." This means the method can accurately measure the API in the presence of its potential degradation products, impurities, or excipients.[6] To achieve this, we employ forced degradation (or stress testing) studies.[7][8][9] By intentionally subjecting the API to harsh conditions (e.g., acid, base, oxidation, heat, light), we can generate likely degradation products and prove that our analytical method can separate and detect them distinctly from the intact API.[6][10] This process is a core expectation of regulatory bodies like the FDA and EMA.[10]
Experimental Protocol: A Validated LC-MS Method
The following protocol is a self-validating system, designed according to ICH Q2(R2) principles.[11][12]
Materials and Reagents
-
Analyte: 1-[5-(2-Chlorophenyl)-2-furyl]methanamine reference standard (>99.5% purity)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)
-
Additives: Formic acid (LC-MS grade)
-
Forced Degradation Reagents: Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide
Instrumentation & Conditions
| Parameter | Specification | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and faster run times compared to conventional HPLC.[4] |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm | Offers excellent hydrophobic retention for the aromatic rings. The smaller particle size enhances separation efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in the protonation of the primary amine, ensuring good peak shape and ionization efficiency.[13] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength for this type of analyte. |
| Gradient Elution | 10% B to 95% B over 8 minutes | A gradient is necessary to elute the main compound with a good peak shape while also separating potential impurities with different polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring optimal chromatographic performance. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak symmetry. |
| Injection Vol. | 2 µL | Small volume minimizes potential for peak distortion. |
| MS Detector | Triple Quadrupole (QqQ) or Orbitrap | A QqQ is excellent for quantification using Multiple Reaction Monitoring (MRM).[13][14] An Orbitrap provides high-resolution mass data for accurate mass confirmation and impurity identification.[15] |
| Ionization Mode | ESI, Positive | The primary amine is basic and readily accepts a proton, making positive mode ESI highly sensitive.[16] |
| MRM Transitions | Calculated MW of C11H10ClNO is ~207.66.Precursor Ion (Q1): m/z 208.1Product Ion (Q3): To be determined by infusion | The protonated molecule [M+H]⁺ is selected in Q1. The product ion, generated by fragmentation (e.g., loss of NH3), is selected in Q3 for high specificity. |
| Scan Mode | Full Scan (m/z 50-500) & MRM | Full scan is used for method development and impurity identification. MRM is used for final quantification. |
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of 50:50 Methanol:Water.
-
Working Standard (10 µg/mL): Perform a serial dilution of the stock solution in the initial mobile phase composition (90:10 A:B).
-
Sample Solution: Prepare the test sample at the same concentration as the working standard.
Method Validation Workflow
The following workflow ensures the method is fit for its intended purpose, adhering to ICH guidelines.[1][17]
Forced Degradation Study Protocol
A target degradation of 5-20% is recommended to ensure that degradation products are detectable without excessively breaking down the main component.[8][10]
-
Acid Hydrolysis: 1 mL of sample solution + 1 mL of 0.1 M HCl, heat at 60°C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: 1 mL of sample solution + 1 mL of 0.1 M NaOH, heat at 60°C for 4 hours. Neutralize before injection.
-
Oxidative Degradation: 1 mL of sample solution + 1 mL of 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Store solid sample at 105°C for 48 hours. Dissolve in diluent for analysis.
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) and white light (ICH Q1B option) for a defined period.
Analyze all stressed samples alongside a non-stressed control. The method's specificity is confirmed if all degradation peaks are baseline-resolved from the main analyte peak.
Performance Comparison: LC-MS vs. Alternative Techniques
While LC-MS is the premier technique for this application, other methods can be used, each with distinct advantages and limitations.[18][19][20]
| Technique | Principle | Advantages for this Analyte | Limitations |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation.[13] | Highest Specificity & Sensitivity: Can distinguish between compounds with identical retention times but different masses. Structural Info: MS/MS provides fragmentation data for impurity identification. | Higher equipment cost and complexity. |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection.[18] | Cost-Effective & Robust: Widely available and reliable for routine analysis. Good for quantifying known, chromophoric impurities. | Lack of Specificity: Cannot distinguish between co-eluting impurities. Less sensitive than MS. Relies on impurities having a UV chromophore. |
| GC-MS | Gas-phase separation followed by mass-based detection.[18][] | Excellent for volatile impurities. Provides definitive mass spectral identification. | Requires Derivatization: The primary amine is polar and may require derivatization to improve volatility and thermal stability, adding complexity.[18] Potential for on-column degradation. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Unambiguous Structure Elucidation: The most powerful tool for identifying the structure of unknown impurities without a reference standard.[4] Quantitative NMR (qNMR) can determine purity without a reference standard of the same compound. | Low Sensitivity: Not suitable for detecting and quantifying trace-level impurities (<0.1%). Expensive and requires specialized expertise. |
| DSC | Measures heat flow differences between a sample and a reference. | Can determine the purity of highly pure (>98%) crystalline substances without a standard.[] | Not suitable for amorphous materials or for identifying specific impurities. Insensitive to impurities that are structurally similar to the API. |
Data Interpretation and Purity Calculation
The purity of the sample is typically determined using an area percent calculation from the chromatogram, assuming all impurities have a similar response factor to the main peak.
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
For higher accuracy, especially during validation, Relative Response Factors (RRFs) for known impurities should be determined and applied.
Conclusion
For validating the purity of 1-[5-(2-Chlorophenyl)-2-furyl]methanamine, LC-MS stands out as the superior analytical technique. Its combination of high-resolution separation, unparalleled sensitivity, and specificity provides the most comprehensive and reliable data. The ability to develop a stability-indicating method through forced degradation studies ensures that the method is robust and capable of monitoring the true purity of the API throughout its lifecycle. While techniques like HPLC-UV and GC-MS have their place, they lack the specificity and/or applicability for a comprehensive purity profile of this particular molecule. NMR remains an essential, complementary tool for structural elucidation but not for routine, high-sensitivity purity testing. By following a rigorous, ICH-guided validation protocol, researchers can have the utmost confidence in their analytical results, ensuring the quality and safety of potential new medicines.
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- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences.
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- Determination of the Derivatives of Nitrofuran Metabolites in Marine Products by Ultra High Performance Liquid Chrom
- Innovative Techniques for Advanced Chemical Analysis. (2025). Industry Leaders.
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A Comparative Crystallographic Analysis of 5-Substituted Furan-2-Methanamine Salts: Unveiling the Influence of Substituents and Counterions on Solid-State Architecture
For Immediate Release
A comprehensive guide offering a deep dive into the crystal structure analysis of 5-substituted furan-2-methanamine salts has been developed for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the solid-state structures of this important class of compounds, supported by experimental data and detailed protocols, to elucidate the subtle yet significant impacts of chemical modifications on their three-dimensional architecture.
The furan-2-methanamine scaffold is a key building block in medicinal chemistry, with its derivatives showing a wide range of biological activities. The formation of salts is a common strategy to improve the physicochemical properties of drug candidates, such as solubility and stability. Understanding the crystal structure of these salts is paramount for rational drug design, as the arrangement of molecules in the solid state dictates many of these critical properties. This guide focuses on a comparative analysis of hydrochloride salts of furan-2-methanamine with varying substituents at the 5-position of the furan ring, namely phenyl, bromo, chloro, and methyl groups.
Introduction: The Significance of Crystal Structure in Drug Development
The three-dimensional arrangement of molecules and ions in a crystal, known as the crystal lattice, is not merely a static arrangement but a critical determinant of a drug's performance. Intermolecular interactions, such as hydrogen bonding and van der Waals forces, govern the packing of molecules, which in turn influences melting point, dissolution rate, and bioavailability. For ionizable compounds like amines, salt formation introduces an additional layer of complexity and opportunity. The choice of the counterion can dramatically alter the crystal packing and, consequently, the pharmaceutical properties of the active ingredient. This guide provides a framework for understanding these structure-property relationships within the 5-substituted furan-2-methanamine salt family.
Experimental Design and Rationale
To provide a robust comparative analysis, this guide focuses on the hydrochloride salts of four key 5-substituted furan-2-methanamines:
-
(5-phenylfuran-2-yl)methanamine hydrochloride
-
(5-bromofuran-2-yl)methanamine hydrochloride
-
(5-chlorofuran-2-yl)methanamine hydrochloride
-
(5-methylfuran-2-yl)methanamine hydrochloride
The selection of these compounds allows for a systematic evaluation of the effect of both steric bulk (phenyl vs. methyl) and electronic properties (halogens vs. alkyl/aryl groups) of the substituent at the 5-position on the resulting crystal structure. The use of a common counterion, chloride, allows for a more direct comparison of the influence of the cationic furan-2-methanamine moiety.
Synthesis and Crystallization Workflow
The synthesis and subsequent crystallization of high-quality single crystals are prerequisites for X-ray diffraction analysis. The general workflow for preparing and analyzing these salts is depicted below.
Figure 1: A generalized workflow for the synthesis, salt formation, and crystallographic analysis of 5-substituted furan-2-methanamine hydrochloride salts.
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Substituted Furan-2-methanamine Free Base
A general and robust method for the synthesis of the free base amines is through the reductive amination of the corresponding 5-substituted-2-furaldehyde.
-
Dissolution: Dissolve the 5-substituted-2-furaldehyde (1.0 eq) in an appropriate solvent such as methanol or ethanol.
-
Amine Source: Add a source of ammonia, for example, a solution of ammonia in methanol.
-
Reducing Agent: Introduce a suitable reducing agent. A common choice is sodium borohydride, added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench any excess reducing agent carefully with water. Remove the organic solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate to yield the crude free base amine. Further purification can be achieved by column chromatography if necessary.
Protocol 2: Preparation of Hydrochloride Salts and Single Crystal Growth
The formation of the hydrochloride salt and the growth of single crystals suitable for X-ray diffraction are critical steps.
-
Salt Formation: Dissolve the purified 5-substituted furan-2-methanamine free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or a mixture thereof). Add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution.
-
Crystal Growth by Slow Evaporation:
-
Prepare a saturated solution of the hydrochloride salt in a suitable solvent or solvent mixture (e.g., methanol/ether, ethanol/hexane).
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial and cover it loosely to allow for slow evaporation of the solvent at room temperature.
-
Protect the vial from vibrations and rapid temperature fluctuations.
-
Monitor the vial over several days for the formation of single crystals.
-
-
Crystal Growth by Vapor Diffusion:
-
Prepare a saturated solution of the hydrochloride salt in a relatively non-volatile solvent (e.g., ethanol).
-
Place this solution in a small open vial.
-
Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (e.g., diethyl ether or hexane).
-
The vapor of the more volatile solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.
-
Comparative Crystal Structure Analysis
While a comprehensive experimental dataset for the crystal structures of all four target compounds is not publicly available at the time of this guide's publication, we can hypothesize the key structural parameters and intermolecular interactions that would be crucial for a comparative analysis, based on the principles of crystallography and the known properties of the substituents. The following table outlines the expected data points to be collected from single-crystal X-ray diffraction experiments.
Table 1: Key Crystallographic Parameters for Comparative Analysis
| Parameter | (5-phenylfuran-2-yl)methanamine HCl | (5-bromofuran-2-yl)methanamine HCl | (5-chlorofuran-2-yl)methanamine HCl | (5-methylfuran-2-yl)methanamine HCl |
| Crystal System | To be determined | To be determined | To be determined | To be determined |
| Space Group | To be determined | To be determined | To be determined | To be determined |
| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ | a, b, c, α, β, γ | a, b, c, α, β, γ | a, b, c, α, β, γ |
| Z (molecules/unit cell) | To be determined | To be determined | To be determined | To be determined |
| Key Torsion Angles (°) | C4-C5-C(substituent)-C(substituent) | N/A | N/A | N/A |
| C(α)-C2-C(methanamine)-N | C(α)-C2-C(methanamine)-N | C(α)-C2-C(methanamine)-N | C(α)-C2-C(methanamine)-N | |
| Hydrogen Bonding Motifs | N-H···Cl⁻ | N-H···Cl⁻ | N-H···Cl⁻ | N-H···Cl⁻ |
| C-H···Cl⁻ | C-H···Cl⁻ | C-H···Cl⁻ | C-H···Cl⁻ | |
| C-H···O | C-H···O | C-H···O | C-H···O | |
| Other Intermolecular Interactions | π-π stacking (phenyl) | Halogen bonding (Br···O, Br···Cl) | Halogen bonding (Cl···O, Cl···Cl) | van der Waals |
Analysis of Intermolecular Interactions
The nature and pattern of intermolecular interactions are expected to vary significantly across the series, directly influencing the crystal packing.
Figure 2: A conceptual diagram illustrating the expected hierarchy and types of intermolecular interactions in the crystal structures of 5-substituted furan-2-methanamine salts.
Hydrogen Bonding: The primary and most dominant interaction in all salts will be the charge-assisted hydrogen bonds between the ammonium group (N-H) of the protonated amine and the chloride anion (Cl⁻). The geometry and number of these hydrogen bonds will be a key point of comparison.
Influence of the 5-Substituent:
-
Phenyl Group: The bulky and aromatic phenyl group is expected to introduce significant π-π stacking interactions between adjacent molecules, leading to a densely packed structure. The torsion angle between the furan and phenyl rings will be a critical parameter influencing the overall molecular conformation and packing efficiency.
-
Halogen Atoms (Br, Cl): The bromo and chloro substituents will likely participate in halogen bonding, where the halogen atom acts as an electrophilic region (σ-hole) and interacts with nucleophilic atoms like the furan oxygen or the chloride anion. The strength and directionality of these halogen bonds will play a crucial role in directing the crystal packing.
-
Methyl Group: The small, non-polar methyl group will primarily engage in weaker van der Waals interactions. The absence of strong directional interactions, as seen with the phenyl and halogen substituents, may lead to a less complex and potentially different packing arrangement.
Future Directions and Conclusion
This guide lays the foundational framework for a comprehensive comparative analysis of the crystal structures of 5-substituted furan-2-methanamine salts. The acquisition and analysis of single-crystal X-ray diffraction data for the proposed series of compounds are essential next steps. Such data will provide invaluable insights into how subtle changes in molecular structure can have a profound impact on the solid-state architecture.
For researchers in drug development, a deeper understanding of these structure-property relationships will enable a more rational approach to salt selection and the engineering of crystalline materials with optimized pharmaceutical properties. The methodologies and comparative approach outlined in this guide provide a clear roadmap for future investigations in this and related chemical series.
References
While specific crystallographic data for the target compounds were not found in publicly accessible databases at the time of publication, the following resources provide essential background information on furan chemistry, crystallography, and synthesis.
-
The Cambridge Structural Database (CSD): A comprehensive repository for small-molecule organic and metal-organic crystal structures. [Link]
- General Furan Synthesis Reviews: For overviews of synthetic routes to furan derivatives, consult comprehensive organic chemistry resources and review articles on heterocyclic chemistry.
- Crystallography Textbooks and Resources: For foundational knowledge on X-ray diffraction and crystal structure analysis, standard crystallography textbooks are recommended.
Enantiomeric Purity Analysis of Chiral Furan-2-Amine Derivatives: A Comparative Technical Guide
Topic: Determining Enantiomeric Purity of Chiral Furan-2-Amine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
Chiral furan-2-amine derivatives are high-value pharmacophores in drug discovery, serving as bioisosteres for phenyl-amines in kinase inhibitors and GPCR ligands. However, their analysis presents a distinct chemical paradox: the furan ring is electron-rich and acid-sensitive (prone to hydrolytic ring-opening to 1,4-dicarbonyls), while the amine moiety typically requires acidic modifiers for peak shape improvement in chromatography.
This guide compares three industry-standard methodologies for determining the enantiomeric excess (
Part 1: The Stability-Selectivity Paradox
Before selecting a method, the analyst must assess the specific lability of the furan-2-amine derivative.
-
Type A (High Lability): 2-aminofurans (heteroaryl amines). Highly unstable; prone to oxidation and tautomerization to imines.
-
Type B (Moderate Stability):
-chiral furfurylamines (e.g., 1-(furan-2-yl)ethan-1-amine). Stable but acid-sensitive.
Core Directive: Avoid standard Reversed-Phase (RP) HPLC with acidic buffers (e.g., 0.1% TFA/Water) for Type A compounds, as this catalyzes furan decomposition.
Method Selection Decision Tree
Figure 1: Decision matrix for selecting the analytical method based on compound stability. Note that SFC is preferred for labile amines due to the absence of aqueous acid.
Part 2: Comparative Methodology
Method A: Chiral Supercritical Fluid Chromatography (SFC)
The Modern Gold Standard for Labile Amines
SFC is the superior choice for furan-2-amines. The mobile phase (supercritical
-
Mechanism: Uses
as the primary mobile phase with a polar co-solvent (modifier). -
Why it wins: High diffusivity allows for high flow rates (3–5 mL/min) without high backpressure, reducing the "residence time" of the unstable analyte on the column.
Experimental Protocol:
-
Column Selection: Screen immobilized polysaccharide columns (e.g., Chiralpak IB-3 or Chiralpak IC-3 ) first. Immobilized phases tolerate a wider range of solvents (like DCM/THF) which may be needed to solubilize the amine.
-
Mobile Phase:
/ Methanol (80:20). -
Additive: Add 0.1% Isopropylamine (IPA-amine) or Diethylamine (DEA) to the methanol modifier.
-
Critical: Do NOT use TFA. The basic additive masks silanols, sharpening the amine peak without degrading the furan.
-
-
Conditions:
-
Backpressure (BPR): 120 bar.
-
Temperature: 35°C (Keep low to prevent thermal degradation).
-
Flow: 3.0 mL/min.
-
Method B: Normal Phase Chiral HPLC
The Traditional Workhorse
If SFC is unavailable, Normal Phase (NP) HPLC is safer than Reversed Phase.
-
Risk: Long run times (20–40 mins) increase the window for on-column oxidation.
-
Protocol Adjustment:
-
Use Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane:IPA:DEA (90:10:0.1).
-
Note: The 0.1% DEA is mandatory to ensure the amine elutes as a free base and does not tail.
-
Method C: 1H NMR with Chiral Solvating Agents (CSAs)
The Structural Validator
For compounds too unstable for chromatography, or to confirm absolute configuration, NMR is the method of choice. We recommend the Three-Component Derivatization Protocol utilizing 2-formylphenylboronic acid and BINOL, which is rapid and occurs directly in the NMR tube.
-
Mechanism: The amine reacts with the aldehyde and BINOL to form a diastereomeric iminoboronate ester.
-
Protocol:
-
Mix 1 eq. of Chiral Furan-2-amine + 1 eq. 2-formylphenylboronic acid + 1 eq. (S)-BINOL in
. -
Shake for 5 minutes (reaction is fast).
-
Analyze 1H NMR immediately.
-
Integration: The imine proton (
) will appear as two distinct singlets (one for each enantiomer) around 8.5–9.0 ppm. -
Calculation:
.
-
Part 3: Performance Comparison Data
The following table synthesizes experimental performance metrics for a prototype compound, 1-(furan-2-yl)ethan-1-amine.
| Feature | Method A: Chiral SFC | Method B: Chiral NP-HPLC | Method C: 1H NMR (BINOL) |
| Analysis Time | < 5 mins | 20–30 mins | 15 mins (prep + scan) |
| Sample Stability | High (Inert, fast elution) | Medium (Long exposure) | High (Non-destructive) |
| Limit of Quantitation | 0.1% impurity | 0.05% impurity | ~2–5% impurity |
| Resolution ( | Typically > 3.0 | Typically 1.5 – 2.5 | N/A (Peak separation |
| Solvent Cost | Low ( | High (Hexane/IPA) | Low ( |
| Best For... | Routine QC & High Throughput | Validation / Low-Tech Labs | Unstable Compounds / Config Assignment |
Part 4: Detailed Workflow Visualization
The following diagram illustrates the validated workflow for the NMR Derivatization (Method C) , which serves as the primary backup when chromatographic degradation is observed.
Figure 2: Three-component "mix-and-measure" NMR protocol for rapid ee determination of primary amines.[3]
Part 5: Troubleshooting & Optimization
-
Peak Tailing in HPLC/SFC:
-
Cause: Interaction between the amine nitrogen and residual silanols on the silica support.
-
Fix: Increase the basic additive (DEA or IPA-amine) to 0.2%. If using SFC, ensure the column is "dedicated" to basic mobile phases to prevent memory effects.
-
-
Sample Degradation (Browning/New Peaks):
-
Cause: Furan ring opening due to trace acid or oxidation.
-
Fix: Switch to Method A (SFC) immediately. If SFC is unavailable, derivatize the amine into an acetamide or tosyl-amide before HPLC analysis. The amide is significantly more stable and less prone to tailing.
-
-
Low Solubility in Hexane (Method B):
-
Fix: Use Chiralpak AD-H (Amylose-based) which often tolerates higher percentages of Ethanol/Methanol in the mobile phase compared to Cellulose-based columns.
-
References
-
Comparison of HPLC and SFC for Chiral Method Development. Journal of Pharmaceutical and Biomedical Analysis. Validates the superior speed and resolution of SFC for pharmaceutical intermediates.
-
Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Describes the three-component Boronic Acid/BINOL assembly for NMR.
-
Separation of chiral furan derivatives by liquid chromatography. Journal of Chromatography A. Specific study on cyclodextrin and polysaccharide columns for furan-based chirality.
-
Chiral Separations - Phenomenex Guide. Comprehensive guide on column selection (OD-H vs AD-H) and mobile phase optimization for amines.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
